Product packaging for N-(2-aminoethyl)benzamide(Cat. No.:CAS No. 1009-17-2)

N-(2-aminoethyl)benzamide

Cat. No.: B168569
CAS No.: 1009-17-2
M. Wt: 164.2 g/mol
InChI Key: NHWKHNPRDPAXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Aminoethyl)benzamide is a useful chemical scaffold in medicinal chemistry and biochemical research. Scientific literature indicates that this compound and its structural analogs are investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B) . These compounds function as competitive, time-dependent, and reversible inactivators of the enzyme, making them valuable tools for probing the mechanism of MAO-B and studying its role in the central nervous system . The core structure of this compound also serves as a key synthetic intermediate for the preparation of more complex molecules, such as Schiff base ligands for metal complexation and other derived compounds with potential biological activity . This compound is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B168569 N-(2-aminoethyl)benzamide CAS No. 1009-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKHNPRDPAXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329720
Record name N-(2-aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-17-2
Record name N-(2-aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)benzamide, also known as N-benzoylethylenediamine, is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structural features, comprising a benzamide group linked to an ethylenediamine moiety, confer upon it a unique combination of physicochemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while computed data is readily available, experimental values for some properties are not extensively reported in the literature. In such cases, data for the closely related compound N-benzylethylenediamine is provided as an estimate.

General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₂N₂O--INVALID-LINK--[1]
Molecular Weight 164.21 g/mol --INVALID-LINK--[1]
Appearance Not explicitly reported; likely a liquid or low-melting solid-
Boiling Point Est. 162 °C at 20 mmHgBased on N-benzylethylenediamine
Density Est. 1 g/mL at 25 °CBased on N-benzylethylenediamine
Chemical and Solubility Properties
PropertyValueSource
LogP (Octanol/Water Partition Coefficient) 1.65--INVALID-LINK--[1]
pKa (amino group) Estimated 9-10General primary amine pKa[2]
Water Solubility NegligibleBased on N-benzylethylenediamine
Organic Solvent Solubility Soluble in many organic solventsGeneral property of similar compounds

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer

  • Sample of this compound

Procedure:

  • Ensure the this compound sample is pure and dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • The melting point is reported as this range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Apparatus:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump and manometer

  • Thermometer

  • Boiling chips

  • Sample of this compound

Procedure:

  • Place a sample of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and reduce the pressure to a known value (e.g., 20 mmHg).

  • Begin heating the sample gently with the heating mantle.

  • Observe the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

  • To estimate the normal boiling point, a nomograph can be used to correct the observed boiling point to atmospheric pressure.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Sample of this compound

  • Water (or other solvents of interest)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of water.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to separate the undissolved solid.

  • Carefully withdraw a known aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the supernatant, which represents the solubility of the compound.

Determination of pKa

Principle: Potentiometric titration is used to determine the pKa of the ionizable amino group. The compound is dissolved in water and titrated with a standard acid solution, and the pH is monitored.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sample of this compound

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of this compound in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, known increments of the standardized HCl solution from the burette.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of HCl added.

  • The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.

Biological Activities and Visualizations

This compound exhibits notable biological activities, primarily as a reversible inhibitor of monoamine oxidase B (MAO-B) and as a fluorescent labeling reagent for N-glycans.

Reversible Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine.[] MAO-B inhibitors are of therapeutic interest for the treatment of neurodegenerative diseases like Parkinson's disease. This compound and its analogs act as reversible inhibitors of MAO-B.[4] This means they bind to the enzyme, inhibit its activity, but can also dissociate, allowing the enzyme to regain function.[5]

MAO_B_Inhibition MAO_B Monoamine Oxidase B (MAO-B) Product Oxidized Product + Ammonia + H₂O₂ MAO_B->Product Catalyzes oxidation MAO_B_Inhibitor_Complex MAO-B - Inhibitor Complex (Inactive) MAO_B->MAO_B_Inhibitor_Complex Forms complex Substrate Monoamine Substrate (e.g., Dopamine) Substrate->MAO_B Binds to active site Inhibitor This compound (Reversible Inhibitor) Inhibitor->MAO_B Binds reversibly to active site

Reversible Inhibition of Monoamine Oxidase B.
N-Glycan Labeling Workflow

This compound can be used as a fluorescent labeling reagent for the analysis of N-glycans, which are complex carbohydrates attached to proteins. The primary amine of this compound reacts with the reducing end of the glycan via reductive amination, attaching a fluorescent tag that allows for sensitive detection in techniques like HPLC and mass spectrometry.[6]

Glycan_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis Glycoprotein Glycoprotein Sample Release Enzymatic Release of N-Glycans (PNGase F) Glycoprotein->Release Released_Glycans Released N-Glycans Release->Released_Glycans Reductive_Amination Reductive Amination Reaction Released_Glycans->Reductive_Amination Labeling_Reagent This compound Labeling_Reagent->Reductive_Amination Labeled_Glycans Fluorescently Labeled N-Glycans Reductive_Amination->Labeled_Glycans Purification Purification of Labeled Glycans Labeled_Glycans->Purification Analysis Analysis by HPLC / Mass Spectrometry Purification->Analysis Data_Analysis Data Analysis and Glycan Profiling Analysis->Data_Analysis

Workflow for N-Glycan Labeling and Analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(2-aminoethyl)benzamide, a compound of interest in medicinal chemistry, particularly for its role as a reversible inhibitor of monoamine oxidase B (MAO-B). This document details a robust synthetic protocol via the Schotten-Baumann reaction, outlines purification techniques, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide elucidates the mechanism of action of this compound as a reversible MAO-B inhibitor, providing a relevant signaling pathway diagram.

Introduction

This compound is a primary amide featuring a benzoyl group attached to the nitrogen of an ethylenediamine moiety. Its structural features make it a valuable scaffold in the development of various biologically active compounds. Notably, this compound has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the metabolism of key neurotransmitters.[1] This inhibitory action positions the compound as a subject of interest for research into neurodegenerative diseases and other neurological disorders.

This guide serves as a technical resource for professionals engaged in the synthesis and evaluation of this compound and its analogues.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acid chloride in the presence of a base.[2] In this case, ethylenediamine is reacted with benzoyl chloride. To favor mono-acylation and prevent the formation of the di-substituted product, an excess of ethylenediamine is typically used.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification Benzoyl_Chloride Benzoyl Chloride Reaction_Step Schotten-Baumann Reaction Benzoyl_Chloride->Reaction_Step 1.0 eq Ethylenediamine Ethylenediamine (excess) Ethylenediamine->Reaction_Step excess Solvent Dichloromethane (DCM) Solvent->Reaction_Step Base Aqueous NaOH Base->Reaction_Step Temperature 0-5 °C Temperature->Reaction_Step Separation Phase Separation Washing Wash with Brine Separation->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Ethanol/Water Evaporation->Recrystallization Product This compound Recrystallization->Product Reaction_Step->Separation

Synthesis Workflow Diagram
Experimental Protocol

Materials:

  • Benzoyl chloride

  • Ethylenediamine

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (4.0 equivalents) in a mixture of dichloromethane and 10% aqueous sodium hydroxide solution.

  • Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a white to off-white solid.[3]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques and physical property measurements.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
AppearanceWhite to off-white solid
Melting PointNot definitively reported, expected to be a solid at room temperature.[4]
SolubilitySoluble in polar solvents like water and alcohols.[4]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8m2HAr-H (ortho)
~7.5-7.4m3HAr-H (meta, para)
~3.5t2H-CH₂-NH-CO-
~2.9t2H-CH₂-NH₂
~1.5 (broad)s2H-NH₂
~8.2 (broad)s1H-NH-CO-

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~168C=O (amide)
~134Ar-C (ipso)
~131Ar-C (para)
~128Ar-C (meta)
~127Ar-C (ortho)
~43-CH₂-NH-CO-
~42-CH₂-NH₂

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (primary amine)
~3300N-H stretch (secondary amide)
~3060C-H stretch (aromatic)
~2930, 2850C-H stretch (aliphatic)
~1635C=O stretch (amide I)
~1540N-H bend (amide II)
~1600, 1480C=C stretch (aromatic)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
164[M]⁺ (Molecular ion)
120[M - NH₂CH₂]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
44[CH₂NH₂]⁺

Mechanism of Action: MAO-B Inhibition

This compound acts as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine.[1] By reversibly binding to the active site of MAO-B, this compound prevents the breakdown of these neurotransmitters, thereby increasing their levels in the brain.[5]

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition Simplified Signaling Pathway of MAO-B Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Increased_Dopamine Increased Dopamine Concentration Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor This compound Inhibitor->MAO_B Reversible Inhibition Dopamine_Receptors Dopamine Receptors Increased_Dopamine->Dopamine_Receptors Binding Postsynaptic_Effect Enhanced Postsynaptic Signaling Dopamine_Receptors->Postsynaptic_Effect

MAO-B Inhibition Pathway
Experimental Protocol for MAO-B Inhibition Assay

The inhibitory activity of this compound against MAO-B can be determined using a fluorometric assay.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (MAO-B substrate)

  • This compound (test compound)

  • A suitable fluorescent probe (e.g., Amplex Red)

  • Phosphate buffer

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the MAO-B enzyme, phosphate buffer, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubate the mixture at 37 °C for a specified time.

  • Initiate the enzymatic reaction by adding the benzylamine substrate and the fluorescent probe.

  • Monitor the increase in fluorescence over time using a fluorometric plate reader. The oxidation of benzylamine by MAO-B produces hydrogen peroxide, which reacts with the fluorescent probe to generate a fluorescent signal.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and provided a comprehensive overview of its characterization. The Schotten-Baumann reaction offers an efficient route to this compound, and its identity and purity can be rigorously confirmed using a combination of spectroscopic and physical methods. The role of this compound as a reversible MAO-B inhibitor highlights its potential for further investigation in the context of neuropharmacology. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this and related benzamide derivatives.

References

N-(2-aminoethyl)benzamide: A Technical Deep Dive into its Reversible MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-(2-aminoethyl)benzamide as a reversible inhibitor of monoamine oxidase B (MAO-B). This compound and its analogues represent a class of competitive and time-dependent inhibitors of MAO-B. This document consolidates available quantitative data, details experimental protocols for assessing its inhibitory activity and reversibility, and visualizes the proposed mechanism and experimental workflows. While specific inhibitory constants for the parent compound, this compound, are not widely reported in publicly available literature, extensive data on its potent analogue, N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491), provides significant insight into the structure-activity relationship and inhibitory mechanism of this class of compounds.

Introduction to this compound and MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. This compound has been identified as a scaffold for the development of reversible MAO-B inhibitors. Unlike irreversible inhibitors that form a covalent bond with the enzyme, reversible inhibitors offer a potentially safer pharmacological profile due to their transient binding, which is dependent on plasma concentration.

The 4-chloro-substituted analogue of this compound, known as Ro 16-6491, is a well-characterized, potent, and selective reversible inhibitor of MAO-B. Studies on this and other analogues have demonstrated that they act as competitive, time-dependent inhibitors.[1][2] The reversibility of this class of inhibitors has been confirmed through dialysis experiments, where enzyme activity is fully restored after removal of the inhibitor.[2]

Quantitative Data Summary

CompoundAssayParameterValueReference
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)Noradrenaline (NA) Uptake InhibitionIC5090 µM[1]
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)5-Hydroxytryptamine (5-HT) Uptake InhibitionIC5090 µM[1]
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)Dopamine (DA) Uptake InhibitionIC50> 1000 µM[1]

Mechanism of Action: Reversible and Competitive Inhibition

This compound and its analogues act as reversible and competitive inhibitors of MAO-B. This mode of action involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

Binding Interaction with MAO-B

Structural studies of the closely related inhibitor, N-(2-aminoethyl)-p-chlorobenzamide, reveal that it binds to the flavin N(5) adduct of MAO-B. The aromatic ring of the inhibitor occupies the same position within the active site as isatin, a known competitive inhibitor of MAO-B. This interaction is non-covalent, which is consistent with its reversible nature.

The proposed binding and inhibition pathway can be visualized as follows:

MAO_B_Inhibition cluster_enzyme MAO-B Active Site cluster_inhibitor Inhibitor Interaction MAO-B MAO-B (Enzyme) Product Metabolites MAO-B->Product Metabolizes Substrate Dopamine (Substrate) Substrate->MAO-B Binds to Active Site Inhibitor This compound Binding Reversible Binding to Active Site Inhibitor->Binding Enters Binding->MAO-B Blocks Substrate

Proposed mechanism of this compound as a reversible MAO-B inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of compounds like this compound.

Fluorometric MAO-B Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The enzymatic activity of MAO-B is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine). The H₂O₂ is detected using a fluorometric probe, and the rate of fluorescence increase is proportional to MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound (this compound)

  • Positive control (e.g., selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound or vehicle (for control)

    • Recombinant human MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the substrate (benzylamine), Amplex Red, and HRP to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

MAO_B_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Buffer, Compound, and MAO-B Enzyme to Microplate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate, Probe, and HRP C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G Reversibility_Assay_Workflow A Pre-incubate MAO-B with Inhibitor or Vehicle B Place Mixture in Dialysis Bag A->B C Dialyze against Large Volume of Buffer B->C D Measure Remaining MAO-B Activity C->D E Compare Activity to Control D->E F Determine Reversibility E->F

References

Spectroscopic Profile of N-(2-aminoethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(2-aminoethyl)benzamide, a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectral signature for this molecule.

Chemical Structure and Properties

This compound, also known as N-benzoylethylenediamine, is an organic compound featuring a benzamide moiety linked to an ethylenediamine group. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
CAS Number 1009-17-2
IUPAC Name This compound

Spectroscopic Data

A comprehensive analysis of this compound using various spectroscopic techniques provides a detailed fingerprint for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectrum (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9m2HAromatic (ortho-protons to C=O)
~7.4-7.5m3HAromatic (meta- and para-protons)
~3.4q2H-CH₂-NH-C=O
~2.8t2H-CH₂-NH₂
Broad Signals3H-NH- and -NH₂

¹³C NMR Spectrum

Chemical Shift (δ) ppmAssignment
~167C=O (Amide)
~134Aromatic (Quaternary C)
~131Aromatic (CH)
~128Aromatic (CH)
~127Aromatic (CH)
~42-CH₂-NH-C=O
~40-CH₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadN-H stretching (amine and amide)
~3060MediumAromatic C-H stretching
~2930, ~2850MediumAliphatic C-H stretching
~1635StrongC=O stretching (Amide I)
~1540StrongN-H bending (Amide II)
~1490, ~1450MediumAromatic C=C stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. A common fragmentation pattern for benzamides involves the cleavage of the amide bond. The molecular ion peak (M+) for this compound would be expected at m/z 164.

Expected Fragmentation Pattern:

m/zFragment
164[C₉H₁₂N₂O]⁺ (Molecular Ion)
121[C₇H₅O]⁺ (Benzoyl cation)
105[C₆H₅CO]⁺
77[C₆H₅]⁺ (Phenyl cation)
44[C₂H₆N]⁺ (Ethylamine fragment)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

NMR Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Parameters: Proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained using a neat sample (liquid) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing detailed structural information. ESI is a softer ionization method that typically provides a strong molecular ion peak.

  • Instrumentation: The analysis is performed on a mass spectrometer, which may be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (¹H, ¹³C) NMR->Process_NMR Process_IR Analyze IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

N-(2-aminoethyl)benzamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)benzamide and its derivatives represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry. The core structure, consisting of a benzamide group linked to an ethylamine moiety, serves as a valuable pharmacophore that can be readily modified to interact with a diverse range of biological targets. This adaptability has led to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, a summary of quantitative biological data, and visualizations of key signaling pathways to facilitate further investigation and optimization of this promising chemical scaffold.

Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzamide ring and the aminoethyl side chain. Structure-activity relationship (SAR) studies have revealed several key features that govern the potency and selectivity of these compounds.

For instance, in the context of anticancer activity, particularly as Histone Deacetylase (HDAC) inhibitors, the 2'-amino group on the benzanilide moiety has been shown to be indispensable for inhibitory activity.[1] Modifications to the linker between the benzamide core and a "cap" group also significantly impact activity, with variations in linker length affecting inhibitory potency against HDACs. Furthermore, substitutions on the "cap" group itself can fine-tune the inhibitory profile and cellular activity.

In the realm of anti-inflammatory action, derivatives of the structurally related salicylamide (2-hydroxybenzamide) scaffold demonstrate that substitutions on the salicylic ring, such as halogens, can enhance the inhibition of key inflammatory signaling pathways like STAT3 and NF-κB.[2] The phenolic hydroxyl group is often considered essential for activity, likely participating in crucial hydrogen bonding interactions with target proteins.[2]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds, with HDAC inhibition being a primary mechanism of action.[1][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[4] By inhibiting HDACs, these benzamide derivatives can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Several this compound derivatives have shown potent inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[3] Beyond HDAC inhibition, some derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the STAT3 and NF-κB pathways.[2] These pathways are crucial for cancer cell proliferation, survival, and angiogenesis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogs are linked to their ability to inhibit key mediators of inflammation. Structurally related salicylamides are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5] Furthermore, some benzamide derivatives can suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

Certain this compound derivatives have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens.[7][8] The exact mechanisms of their antimicrobial action are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative this compound and related benzamide derivatives.

Table 1: Anticancer Activity of Benzamide Derivatives (HDAC Inhibition)

Compound IDR1R2nHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j CH3NH210.650.781.70[3]
Entinostat ---0.930.951.80[3]
MS-275 ---4.8--[1]

Table 2: Antiproliferative Activity of Benzamide Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 5a B. subtilis6.25[7][9]
Compound 5a E. coli3.12[7][9]
Compound 6b E. coli3.12[7][9]
Compound 6c B. subtilis6.25[7][9]

Table 3: Antimicrobial Activity of Benzamide Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 5a B. subtilis6.25[7][9]
Compound 5a E. coli3.12[7][9]
Compound 6b E. coli3.12[7][9]
Compound 6c B. subtilis6.25[7][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Substituted Benzamide Derivatives

A common method for the synthesis of N-substituted benzamides involves the reaction of a benzoic acid derivative with an appropriate amine.[3]

  • Activation of Carboxylic Acid: To a suspension of the desired benzoic acid derivative (1 mmol) in dry dichloromethane (20 ml), add thionyl chloride (1.2 mmol) and a catalytic amount of dry dimethylformamide (DMF).

  • Formation of Acyl Chloride: Stir the reaction mixture at reflux temperature for 5 hours.

  • Removal of Excess Reagents: After the formation of the benzoyl chloride, evaporate the excess thionyl chloride and DMF using a rotary evaporator under reduced pressure at room temperature.

  • Amide Bond Formation: Dissolve the resulting benzoyl chloride in an appropriate solvent and add the desired amine (e.g., a substituted aniline) to the solution.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include washing with aqueous solutions to remove impurities. The final product is then purified by techniques such as recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay

The inhibitory activity of benzamide derivatives against HDAC enzymes can be determined using a fluorogenic assay.[3][10]

  • Reagents and Materials:

    • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

    • Fluorogenic peptide substrate (e.g., derived from p53, Ac-RHKK(acetyl)-AMC).

    • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, pH 7.4).

    • Test compounds (benzamide derivatives) at various concentrations.

    • Reaction termination solution (e.g., containing a potent HDAC inhibitor like SAHA and a developing agent).

  • Procedure:

    • Pre-incubate the HDAC enzyme with different concentrations of the test compound for a specified time (e.g., 5 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the reaction mixture for a defined period (e.g., 30-90 minutes).

    • Stop the reaction by adding the termination solution.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a suitable density (e.g., 5 × 10^3 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 48 or 72 hours).[10][12]

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.[11][13]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these derivatives. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug HDAC HDAC Histone Histone (Acetylated) HDAC->Histone Deacetylates Deacetylated_Histone Histone (Deacetylated) Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Gene Tumor Suppressor Gene Chromatin->Gene Silences Transcription Transcription Repressed Gene->Transcription Benzamide This compound Derivative Benzamide->HDAC Inhibits

HDAC Inhibition Pathway

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound derivatives (various conc.) seed_cells->add_compound incubate1 Incubate (e.g., 72h) add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_plate Read absorbance (570 nm) add_dmso->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

MTT Assay Experimental Workflow

NFkB_STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-6) IKK IKK Complex Stimuli->IKK JAK JAK Stimuli->JAK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene_Expression Activates pSTAT3_nuc->Gene_Expression Activates Benzamide This compound Derivative Benzamide->IKK Inhibits Benzamide->JAK Inhibits Benzamide->pSTAT3 Inhibits Dimerization

NF-κB and STAT3 Signaling Pathways

Conclusion

This compound derivatives have emerged as a highly promising class of compounds with diverse and potent biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The well-documented anticancer, anti-inflammatory, and antimicrobial properties, coupled with established mechanisms of action such as HDAC, STAT3, and NF-κB inhibition, underscore their therapeutic potential. This technical guide provides a solid foundation of data and methodologies to support the ongoing research and development of novel this compound-based therapeutics. Further exploration of the vast chemical space around this scaffold is warranted and holds the promise of yielding next-generation drugs for a multitude of diseases.

References

A Technical Guide to the Role of N-(2-aminoethyl)benzamide and its Analogs in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da). This approach allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency. The benzamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. This technical guide explores the role and potential of N-(2-aminoethyl)benzamide as a versatile starting fragment. While extensive public data on this specific fragment is limited, this guide leverages data from its closely related analogs, such as salicylamides and other substituted benzamides, to illustrate its potential application in a drug discovery campaign. We will detail its physicochemical properties, relevant quantitative data from analogs, comprehensive experimental protocols for screening and validation, and visualize the workflows and relevant biological pathways.

The Benzamide Fragment: Physicochemical Properties and Rationale

This compound and its hydroxylated analog, N-(2-aminoethyl)-2-hydroxybenzamide, are excellent examples of molecules that adhere to the "Rule of Three," a common guideline for the composition of fragment libraries.[1] Their properties make them ideal starting points for an FBDD campaign.

PropertyValue (Predicted/Approximate)Significance in Fragment-Based Drug Discovery (FBDD)
Molecular Weight ~164.21 g/mol (this compound)~180.2 g/mol (N-(2-aminoethyl)-2-hydroxybenzamide)Well within the typical fragment range (<300 Da), increasing the probability of fitting into small pockets on a protein target and ensuring higher ligand efficiency.[1][2][3]
logP ~0.5 - 1.5Indicates a favorable balance between hydrophilicity and hydrophobicity, suggesting reasonable aqueous solubility while retaining the ability to cross cell membranes.[1]
Hydrogen Bond Donors 2-3Provides ample opportunities for forming specific hydrogen bond interactions with a protein target, a key source of binding energy for fragments.
Hydrogen Bond Acceptors 2Offers additional points for oriented binding within a target's active site.
Rotatable Bonds 4-5Low conformational complexity allows for a lower entropic penalty upon binding, which is favorable for achieving good ligand efficiency.

The core structure consists of a benzamide group, which provides a rigid scaffold and key interaction points, linked to a flexible ethylenediamine tail.[4] This linker provides a crucial vector for chemical elaboration, allowing medicinal chemists to "grow" or "link" the fragment into more complex and potent molecules once a binding mode is confirmed.[1]

Quantitative Data from Benzamide Analogs

While specific binding affinities for the parent this compound fragment are not widely published, numerous derivatives have been synthesized and evaluated against various biological targets. The following tables summarize the activity of these analogs, demonstrating the potential of the core scaffold.

Table 3.1: Anti-parasitic Activity of Benzamide Derivatives

Compound ID Derivative Class Target/Assay EC50 Reference

| Compound 73 | N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | Trypanosoma brucei (in vitro) | 0.001 µM |[5] |

Table 3.2: β-Cell Protective Activity of Benzamide Derivatives

Compound ID Derivative Class Target/Assay EC50 Reference

| WO5m | N-(2-(Benzylamino)-2-oxoethyl)benzamide | Pancreatic β-cell protection against ER stress | 0.1 ± 0.01 µM |[6][7] |

Table 3.3: Anticancer Activity of Related Salicylamide Derivatives

Compound ID R1 (Salicyl. Ring) R2 (Amide N-substituent) Cell Line IC50 (µM) Reference

| Niclosamide | 5-Cl | 2-Cl, 4-NO2-phenyl | Various | ~0.2 - 1.0 |[4] |

These examples highlight that modifications to the core benzamide structure can lead to highly potent compounds across different therapeutic areas.

Experimental Protocols for a Benzamide-Focused FBDD Campaign

The integration of a fragment like this compound into an FBDD campaign follows a structured, multi-stage process to identify, validate, and elaborate hits.[1]

Primary Screening for Hit Identification

Due to the weak binding affinities of fragments (typically in the 0.1–10 mM range), highly sensitive biophysical techniques are required.[3][8]

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful method to detect weak binding events directly in solution.

  • Method: Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[8][9][10]

  • Objective: To identify fragments that bind to the target protein.

  • Procedure:

    • Prepare a stock solution of the this compound fragment library (individual fragments or cocktails of 8-10 non-overlapping signals) at 200 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, 75 mM NaCl, 10% D₂O).[8]

    • Prepare the target protein solution at a concentration of 10-20 µM in the same buffer.[8]

    • Acquire a reference ¹H NMR spectrum of the fragment solution.

    • Add the target protein to the fragment solution.

    • Acquire STD-NMR and/or WaterLOGSY spectra. In STD, selective saturation of protein resonances is transferred to bound ligands, resulting in their signal attenuation. In WaterLOGSY, magnetization is transferred from bulk water to the protein and then to bound ligands.

    • Hit Identification: Fragments showing a positive signal in the difference spectra are identified as binders. If using cocktails, deconvolution is performed by testing each fragment individually.[8]

Protocol 4.1.2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for measuring real-time binding kinetics.[2][10]

  • Objective: To detect binding and estimate affinity (Kᴅ).

  • Procedure:

    • Immobilize the target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).

    • Prepare a dilution series of this compound and its analogs in running buffer, with concentrations typically ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the sensor surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • Hit Identification: Fragments that produce a concentration-dependent binding response are considered hits. A steady-state affinity (Kᴅ) can be derived from the binding isotherm.[10]

Hit Validation and Elaboration

Hits from the primary screen require validation using orthogonal methods and structural characterization to guide optimization.

Protocol 4.2.1: X-Ray Crystallography

  • Objective: To determine the precise binding mode of the fragment.

  • Procedure:

    • Crystallize the target protein.

    • Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of the hit fragment. Alternatively, co-crystallize the protein in the presence of the fragment.

    • Collect X-ray diffraction data.

    • Solve the crystal structure to visualize the fragment's binding site, orientation, and specific interactions with the protein. This structural information is critical for the subsequent "fragment growing" or "linking" phase of optimization.[9]

Protocol 4.2.2: Isothermal Titration Calorimetry (ITC)

  • Objective: To provide a complete thermodynamic profile of the binding interaction (Kᴅ, ΔH, ΔS).

  • Procedure:

    • Place the target protein in the ITC sample cell.

    • Load the hit fragment into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution.

    • Measure the heat released or absorbed during each injection.

    • Fit the resulting data to a binding isotherm to determine the affinity (Kᴅ), enthalpy (ΔH), and stoichiometry of binding. For very weak fragments, a displacement assay with a higher-affinity ligand may be necessary.[1]

Visualizing Workflows and Biological Pathways

FBDD Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with a fragment like this compound.[1]

FBDD_Workflow cluster_Discovery Hit Discovery & Validation cluster_Optimization Hit-to-Lead Optimization cluster_Candidate Lead Optimization Lib Fragment Library (incl. Benzamides) Screen Primary Screen (NMR, SPR, TSA) Lib->Screen ~1000 Fragments Hits Validated Hits (e.g., 100 µM - 10 mM) Screen->Hits Identify Binders Xray Structural Biology (X-Ray, Cryo-EM) Hits->Xray Confirm Binding Mode SBDD Structure-Based Design (Fragment Growing/Linking) Xray->SBDD Chem Chemical Synthesis of Analogs SBDD->Chem SAR SAR Generation (Biophysical & Cellular Assays) Chem->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Potency < 1 µM) SAR->Lead Achieve Potency & Desired Properties ADME ADME/Tox Profiling Lead->ADME PK In Vivo PK/PD ADME->PK Candidate Preclinical Candidate PK->Candidate

A typical workflow for a fragment-based drug discovery campaign.
Hypothesized Signaling Pathway Inhibition

Salicylamide derivatives, which are hydroxylated analogs of this compound, have been shown to inhibit key signaling pathways like STAT3, which are often dysregulated in cancer.[4][11] The diagram below illustrates a simplified STAT3 signaling pathway and the putative point of inhibition by a benzamide-derived inhibitor.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes DNA DNA Dimer->DNA translocates to nucleus & binds Inhibitor Benzamide-Derived Inhibitor Inhibitor->STAT3_active inhibits phosphorylation or dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor binds

Hypothesized mechanism of action for a salicylamide derivative targeting STAT3.

Conclusion

This compound represents a high-potential, yet underexplored, fragment for drug discovery. Its simple structure, adherence to the "Rule of Three," and the proven track record of the broader benzamide and salicylamide class make it an attractive starting point for FBDD campaigns.[1] By employing sensitive biophysical screening techniques like NMR and SPR, followed by structure-based design guided by X-ray crystallography, this fragment can serve as a foundational building block for developing potent and selective modulators of a wide range of protein targets, including those implicated in cancer, infectious diseases, and metabolic disorders. The data from analogous compounds strongly support the utility of this scaffold, providing a clear rationale for its inclusion in modern fragment screening libraries.

References

N-(2-aminoethyl)benzamide Structural Analogs: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-(2-aminoethyl)benzamide and its structural analogs, targeting researchers, scientists, and drug development professionals. It explores their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction to this compound and its Analogs

This compound is a chemical entity featuring a benzamide group linked to an ethylamine side chain. This core structure serves as a versatile scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities.[1] Modifications to the benzamide ring, the ethylenediamine linker, and the terminal amino group can profoundly influence the pharmacological properties of these compounds, leading to a broad spectrum of therapeutic potentials.[2] These analogs have been investigated for their roles in treating conditions ranging from metabolic disorders and neurodegenerative diseases to cancer and inflammatory conditions.[1][2][3]

Therapeutic Applications and Mechanisms of Action

Structural analogs of this compound have demonstrated efficacy in several key therapeutic areas.

Pancreatic β-Cell Protection in Diabetes

A significant area of research has focused on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress.[3][4] ER stress-induced β-cell dysfunction and death are critical factors in the development of diabetes.[4]

Mechanism of Action: These analogs modulate the Unfolded Protein Response (UPR), a signaling cascade activated by ER stress. The UPR is mediated by three ER membrane proteins: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[3] Under ER stress, these sensors are activated, and certain this compound analogs have been shown to protect β-cells by mitigating the detrimental effects of this activation.[5] One notable analog, WO5m, demonstrated a significant improvement in potency and water solubility compared to earlier compounds.[3][4]

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP IRE1a IRE1α UnfoldedProteins->IRE1a Activation PERK PERK UnfoldedProteins->PERK Activation ATF6 ATF6 UnfoldedProteins->ATF6 Activation BiP->IRE1a Inhibition BiP->PERK Inhibition BiP->ATF6 Inhibition Apoptosis Apoptosis IRE1a->Apoptosis PERK->Apoptosis CellSurvival Cell Survival ATF6->CellSurvival BenzamideAnalogs This compound Analogs BenzamideAnalogs->IRE1a Modulates BenzamideAnalogs->PERK Modulates BenzamideAnalogs->ATF6 Modulates

Caption: ER Stress and the Unfolded Protein Response (UPR) Pathway.

Neurodegenerative Diseases

This compound and its halo- and nitro-substituted analogs have been identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B).[1][6] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1] These compounds act as competitive, time-dependent inhibitors.[6]

Anticancer Activity

Analogs featuring a 2-hydroxybenzamide (salicylamide) core have shown promise as anticancer agents.[2]

Mechanism of Action: Several of these salicylamide derivatives exert their effects by inhibiting the STAT3 signaling pathway. The STAT3 pathway is often overactive in various cancers and is crucial for cell proliferation and survival.[2] Halogen substitutions on the salicylamide ring, particularly at the 5-position, can enhance the inhibitory activity.[2]

STAT3_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExpression Gene Expression (Proliferation, Survival) SalicylamideAnalogs Salicylamide Analogs SalicylamideAnalogs->STAT3 Inhibits pSTAT3_n->GeneExpression

Caption: Inhibition of the STAT3 Signaling Pathway by Salicylamide Analogs.

Anti-inflammatory Properties

The salicylamide-based analogs are also being explored as non-steroidal anti-inflammatory agents (NSAIDs).[7]

Mechanism of Action: The proposed mechanism is twofold: inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to prostaglandin synthesis, and modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines.[7]

Other Therapeutic Potentials
  • Anticonvulsant Activity: Certain benzamide derivatives have shown anticonvulsant properties in animal models.

  • Irritable Bowel Syndrome (IBS): 2-Amino-N-phenethylbenzamides have been synthesized and demonstrated spasmolytic and anti-inflammatory effects, suggesting their potential use in treating IBS.[8][9] These compounds were found to inhibit the expression of interleukin-1β.[9]

  • Antioxidant and Antibacterial Activities: Some novel benzamide compounds have been studied for their antioxidant and antibacterial properties.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound analogs.

Table 1: Pancreatic β-Cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs [3]

Compound IDMaximal Activity (%)EC₅₀ (µM)
WO5m 1000.1 ± 0.01
1 Not specified~2.8

Table 2: Anticancer Activity of Salicylamide Derivatives [2]

Compound IDR1 (Salicyl Ring)R2 (Amide N-substituent)Cell LineIC₅₀ (µM)
Niclosamide 5-Cl2-Cl, 4-NO₂-phenylVarious< 1.0

Table 3: MAO-B Inhibitory Activity

Note: Specific IC₅₀ or Kᵢ values for this compound analogs as MAO-B inhibitors require further targeted searches of medicinal chemistry literature, as the provided search results confirm the activity but do not consistently provide specific quantitative data points in the abstracts.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are representative protocols based on the literature.

Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs[4]

This protocol describes a general multi-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation BenzoicAcid Substituted Benzoic Acid (2) Step1_Product Benzoylglycine Ester BenzoicAcid->Step1_Product EthylGlycinate Substituted Ethyl Glycinate (3) EthylGlycinate->Step1_Product Step2_Product Benzoylglycine (4) Step1_Product->Step2_Product reagents1 EDC/HOBt, DMF reagents1->Step1_Product FinalProduct N-(2-(Benzylamino)-2-oxoethyl) benzamide Analog (5) Step2_Product->FinalProduct reagents2 LiOH, Ethanol reagents2->Step2_Product Benzylamine Substituted Benzylamine Benzylamine->FinalProduct reagents3 HATU, DCM reagents3->FinalProduct

Caption: General Synthetic Workflow for N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs.

  • Step 1: Coupling: Substituted benzoic acids are coupled with corresponding substituted ethyl glycinates in the presence of EDC/HOBt in dimethylformamide to yield a benzoylglycine ester.[3]

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed with an aqueous solution of LiOH in ethanol to afford the key intermediate, benzoylglycine.[3]

  • Step 3: Amidation: The benzoylglycine intermediate is reacted with various substituted benzylamines in dichloromethane using HATU as a coupling agent to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.[3]

In Vitro COX Inhibition Assay[8]

This protocol determines the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compound (e.g., N-(2-aminoethyl)-2-hydroxybenzamide)

    • ELISA kit for Prostaglandin E₂ (PGE₂)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of PGE₂ produced using an ELISA kit to determine the extent of enzyme inhibition.

In Vitro Anti-inflammatory Activity in Macrophage Cells[8]

This protocol assesses the effect of a compound on the production of inflammatory mediators in cultured macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess reagent for nitric oxide (NO) measurement

    • ELISA kits for TNF-α and IL-1β

    • Cell culture medium (e.g., DMEM) and supplements

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.

    • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturers' instructions.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, leading to analogs with a wide range of therapeutic applications. The research highlights promising leads for diabetes, neurodegenerative diseases, cancer, and inflammatory disorders. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, including enhancing their solubility and target specificity.[3] Further exploration of structure-activity relationships will be critical in designing next-generation analogs with improved efficacy and safety profiles for clinical development. The use of these scaffolds in fragment-based drug design also presents a powerful strategy for discovering novel therapeutics.[10]

References

In Silico Modeling of N-(2-aminoethyl)benzamide Binding to Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the interaction between N-(2-aminoethyl)benzamide and its protein targets. Benzamide derivatives are a versatile class of molecules with a wide range of biological activities, acting as inhibitors for enzymes crucial in cancer therapy and neurodegenerative diseases.[1][2][3][4] Key targets include Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[1][4] In silico techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting binding affinities, understanding interaction mechanisms at an atomic level, and guiding the rational design of more potent and selective therapeutic agents.[5][6]

Target Protein Selection and Function

The benzamide scaffold is known to interact with several important protein families. This guide will focus on two prominent examples:

  • Poly(ADP-ribose) Polymerase 1 (PARP1): A key enzyme in the base excision repair (BER) pathway, PARP1 detects single-strand DNA breaks.[7] Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[7][8] Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9]

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[10] Inhibition of HDACs can induce hyperacetylation, leading to the reactivation of tumor suppressor genes.[1] Benzamide derivatives have been developed as selective inhibitors of class I HDACs (HDAC1, 2, 3).[10][11][12]

In Silico Modeling Workflow

The computational investigation of a protein-ligand interaction follows a structured workflow. This process begins with the preparation of the protein and ligand structures and progresses through docking, simulation, and detailed analysis to predict binding modes and stability.

G In Silico Protein-Ligand Binding Workflow cluster_prep System Preparation cluster_dock Binding Prediction cluster_sim Dynamic Stability Assessment p1 Protein Preparation (PDB Download, Cleaning, Protonation) d1 Molecular Docking (Grid Generation, Pose Prediction) p1->d1 l1 Ligand Preparation (2D to 3D, Geometry Optimization) l1->d1 d2 Pose Analysis & Scoring (Binding Energy, Key Interactions) d1->d2 s1 MD Simulation Setup (Solvation, Ionization, Parameterization) d2->s1 Select Best Pose s2 System Equilibration (NVT & NPT Ensembles) s1->s2 s3 Production MD Run s2->s3 s4 Trajectory Analysis (RMSD, RMSF, H-Bonds) s3->s4

Caption: A generalized workflow for in silico modeling of protein-ligand interactions.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable computational results. The following sections outline standard procedures for molecular docking and molecular dynamics simulations.

Objective: To prepare the protein and ligand structures for subsequent computational analysis.

  • Protein Structure Acquisition: The 3D crystal structure of the target protein (e.g., PARP1 or HDAC1) is obtained from the Protein Data Bank (PDB).[5]

  • Protein Preparation:

    • Using molecular modeling software (e.g., Discovery Studio, Maestro), all non-essential components such as water molecules, co-crystallized ligands, and cofactors are removed.[2]

    • Missing atoms or residues are added and corrected.

    • Hydrogen atoms are added, and the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are assigned based on a physiological pH of 7.4.

    • The structure is energy minimized using a suitable force field (e.g., CHARMm or OPLS) to relieve any steric clashes.[2]

  • Ligand Structure Preparation:

    • The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw).

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized using a quantum mechanical method (e.g., Density Functional Theory - DFT) or a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.[5]

Objective: To predict the preferred binding orientation and affinity of the ligand within the protein's active site.

  • Binding Site Definition: The active site of the protein is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or identified using pocket-finding algorithms.[13]

  • Grid Generation: A grid box is generated that encompasses the entire defined binding site. This box defines the search space for the docking algorithm.

  • Docking Execution:

    • Software such as AutoDock Vina or CDOCKER is used.[2]

    • The prepared ligand is docked into the prepared protein receptor's active site. The algorithm samples numerous conformations and orientations (poses) of the ligand within the grid box.

    • Each pose is scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode.[5]

  • Validation (Optional but Recommended): To validate the docking protocol, a known co-crystallized ligand is extracted from the protein and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]

Objective: To assess the dynamic stability of the protein-ligand complex over time in a simulated physiological environment.[6][14]

  • System Setup (using GROMACS):

    • Topology Generation: A force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) is applied to generate topology files that describe the bonded and non-bonded parameters for every atom.[15][16]

    • Solvation: The protein-ligand complex is placed in a periodic simulation box (e.g., cubic or dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).[17]

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[16][17]

  • Energy Minimization: The entire system undergoes energy minimization to remove steric clashes, particularly between the solute and solvent molecules.[17]

  • Equilibration: The system is equilibrated in two phases:[15]

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar), allowing the box density to equilibrate. Position restraints are typically maintained.

  • Production Run: After equilibration, the position restraints are removed, and a production MD simulation is run for a desired length of time (e.g., 100 nanoseconds). The coordinates of the system are saved at regular intervals, creating a trajectory file.[15]

  • Trajectory Analysis: The trajectory is analyzed to evaluate the stability and dynamics of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds throughout the simulation.

Data Presentation: Binding Characteristics

The following table summarizes representative quantitative data for benzamide derivatives binding to PARP1 and HDAC1. This data is synthesized from various in silico and in vitro studies to provide a comparative overview.

Target Protein Ligand Derivative Method Binding Affinity / Activity Key Interacting Residues Reference
PARP1 3-aminobenzamideIn vivo / In vitroNeuroprotective, inhibits PARP activityGly863, Ser904, Tyr907[4][18]
PARP1 FR261529 (Quinoxaline carboxamide)In vitroIC50 = 33 nMNot Specified[19]
HDAC1 N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideIn vitroIC50 = 95.2 nMNot Specified[10][11][20]
HDAC3 N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideIn vitroIC50 = 95.48 nMNot Specified[12]

Note: IC50 (Half-maximal inhibitory concentration) is an in vitro measure of a substance's potency in inhibiting a specific biological or biochemical function.

Signaling Pathway Visualization

Understanding the biological context of the target protein is crucial for drug development. The diagram below illustrates the central role of PARP1 in the DNA damage response pathway.

G PARP1 Signaling in DNA Damage Response node_dna DNA Single-Strand Break (SSB) node_parp PARP1 node_dna->node_parp Senses Damage node_act PARP1 Activation & Automodification node_parp->node_act Binds to DNA node_par Synthesis of Poly(ADP-Ribose) (PAR) node_act->node_par node_recruit Recruitment of Repair Proteins (XRCC1, Ligase III) node_par->node_recruit node_repair Base Excision Repair (BER) Leads to Cell Survival node_recruit->node_repair node_inhib This compound (PARP Inhibitor) node_inhib->node_act Inhibits node_death PARP Trapping & Synthetic Lethality (in HR-deficient cells) node_inhib->node_death Induces

Caption: Role of PARP1 in DNA repair and the mechanism of its inhibition.[7][8][9]

Conclusion

In silico modeling provides powerful, cost-effective methods to investigate the binding of this compound and its derivatives to therapeutic targets like PARP and HDACs. Molecular docking offers rapid prediction of binding poses, while molecular dynamics simulations provide crucial insights into the stability and dynamics of the protein-ligand complex. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to apply these computational techniques to accelerate the discovery and optimization of novel benzamide-based inhibitors.

References

N-(2-aminoethyl)benzamide: A Versatile Scaffold for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-(2-aminoethyl)benzamide core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with a range of biological targets have established this scaffold as a valuable starting point for novel drug discovery campaigns. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases.

Synthesis of the this compound Scaffold

The this compound scaffold is typically synthesized through the coupling of a benzoic acid derivative with ethylenediamine. Modifications to both the benzoyl moiety and the ethylenediamine backbone allow for the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

A general synthetic approach involves the amidation of a substituted benzoic acid with a mono-protected ethylenediamine, followed by deprotection. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the amine functionalities of ethylenediamine ensures selective acylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound scaffold.

Step 1: Mono-Boc Protection of Ethylenediamine

  • Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-Boc-ethylenediamine by column chromatography on silica gel.

Step 2: Amide Coupling

  • Dissolve N-Boc-ethylenediamine (1.0 eq) and a substituted benzoic acid (1.1 eq) in a suitable solvent like DMF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected this compound derivative.

Step 3: Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure to obtain the final this compound derivative, often as a salt.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for the treatment of various diseases, including neurodegenerative disorders, cancer, and diabetes.

Monoamine Oxidase B (MAO-B) Inhibition

Certain this compound analogues are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[2] These compounds have been shown to be competitive and reversible inhibitors of MAO-B.[1][3]

Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of its inhibition by this compound derivatives.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Scaffold This compound Derivative Scaffold->MAOB Inhibition

Caption: Inhibition of MAO-B by this compound derivatives prevents the breakdown of dopamine.

Quantitative Data: MAO-B Inhibitory Activity

Compound IDSubstitution on Benzamide RingMAO-B IC₅₀ (µM)Reference
Ro 16-6491 4-ChloroPotent (exact value not specified in abstract)[1][3]
Analog 1 4-IodoSlightly lower affinity than Ro 16-6491[4]
Analog 2 Halo- and nitro-substitutionsVaried potencies[3]
Histone Deacetylase (HDAC) Inhibition

A significant area of research has focused on this compound derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their aberrant activity is implicated in the pathogenesis of cancer, making them attractive therapeutic targets.[5] Benzamide-based compounds have been identified as potent class I and II HDAC inhibitors.[5][6]

Signaling Pathway: HDAC Inhibition

The diagram below depicts the mechanism of HDAC inhibition by this compound derivatives, leading to histone hyperacetylation and subsequent changes in gene expression.

HDAC_Inhibition Histone Histone Protein AcetylatedHistone Acetylated Histone (Open Chromatin) Histone->AcetylatedHistone Deacetylation HDAC HDAC HAT HAT AcetylatedHistone->Histone Acetylation GeneExpression Gene Expression (e.g., Tumor Suppressors) AcetylatedHistone->GeneExpression Activation DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) DeacetylatedHistone->GeneExpression Repression Scaffold This compound Derivative Scaffold->HDAC Inhibition

Caption: this compound derivatives inhibit HDACs, promoting gene expression.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[7][8]

  • Reagent Preparation: Prepare assay buffer, a solution of the test compound (this compound derivative) at various concentrations, a solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, a solution of purified HDAC enzyme, and a fluorogenic HDAC substrate.

  • Reaction Setup: In a 96-well microplate, add the assay buffer to all wells. Add the test compound solutions, positive control, and a vehicle control to their respective wells.

  • Enzyme Addition: Add the purified HDAC enzyme solution to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Developer Addition: Add a developer solution (containing a protease like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data: HDAC Inhibitory Activity of Benzamide Derivatives

Compound IDTargetIC₅₀ (nM)Reference
NA HDAC195.2[7]
NA HDAC2260.7[7]
NA HDAC3255.7[7]
FNA HDAC395.48[9]
Compound 26c HDAC3(11.68-fold selective over pan-HDACs)[6]

NA = N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide; FNA = N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[10] Salicylamide derivatives, which share a structural resemblance to some this compound analogs, have been shown to inhibit the STAT3 signaling pathway.[10]

Experimental Workflow: Evaluation of STAT3 Inhibition

The following workflow outlines the key steps to assess the STAT3 inhibitory potential of this compound derivatives.

STAT3_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cancer Cell Culture (e.g., with IL-6 stimulation) CompoundTreatment Treat with This compound Derivative CellCulture->CompoundTreatment WesternBlot Western Blot for p-STAT3 and Total STAT3 CompoundTreatment->WesternBlot LuciferaseAssay STAT3 Reporter Luciferase Assay CompoundTreatment->LuciferaseAssay CellViability Cell Viability Assay (e.g., MTT) CompoundTreatment->CellViability pSTAT3Quant Quantify p-STAT3 Inhibition WesternBlot->pSTAT3Quant LuciferaseQuant Quantify Luciferase Activity LuciferaseAssay->LuciferaseQuant IC50Calc Calculate IC₅₀ for Cell Viability CellViability->IC50Calc

Caption: A typical workflow for evaluating the STAT3 inhibitory activity of test compounds.

Modulation of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and activation of the unfolded protein response (UPR).[11] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis under chronic stress.[11] Benzamide derivatives have been identified as protectors of pancreatic β-cells against ER stress-induced death, suggesting their potential in treating diabetes.[11][12] Some derivatives have been shown to suppress all three branches of the UPR (PERK, IRE1α, and ATF6).[13]

Signaling Pathway: Unfolded Protein Response (UPR)

This diagram provides a simplified overview of the three main branches of the UPR and the potential intervention points for this compound derivatives.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1α Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Apoptosis) ATF4->CHOP XBP1u XBP1u mRNA IRE1a->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1_protein XBP1s Protein XBP1s->XBP1_protein ER_Chaperones ER Chaperones (Survival) XBP1_protein->ER_Chaperones ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage ERAD ERAD Components (Survival) ATF6_cleaved->ERAD Scaffold This compound Derivative Scaffold->PERK Modulation Scaffold->IRE1a Modulation Scaffold->ATF6 Modulation

Caption: this compound derivatives can modulate the UPR pathways to promote cell survival.

Quantitative Data: Pancreatic β-cell Protection from ER Stress

Compound IDMaximal β-cell Protective Activity (%)EC₅₀ (µM)Reference
WO5m 1000.1 ± 0.01[11][12]
13d ~1000.032[13]

WO5m is an N-(2-(Benzylamino)-2-oxoethyl)benzamide analog; 13d is a 3-(N-piperidinyl)methylbenzamide derivative.

Pharmacokinetic Properties

The development of orally bioavailable drugs is a key objective in medicinal chemistry. In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting the pharmacokinetic profiles of novel compounds. For benzamide derivatives, properties such as lipophilicity (logP), aqueous solubility, and potential for blood-brain barrier penetration are important considerations.[14][15]

In Silico ADME Prediction for Benzamide Derivatives

ParameterGeneral Trend for Benzamide DerivativesSignificance
Gastrointestinal (GI) Absorption Generally predicted to be high.Indicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Variable; some derivatives are predicted to cross the BBB.Important for CNS-targeted therapies.
P-glycoprotein (P-gp) Substrate Often predicted not to be substrates.Reduced likelihood of efflux from target tissues.
CYP450 Inhibition Can show inhibition of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19).Potential for drug-drug interactions.
Lipophilicity (logP) Can be modulated by substituents; optimal range for oral bioavailability is typically -0.7 to +5.0.Influences absorption, distribution, and metabolism.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The demonstrated activities of its derivatives as inhibitors of MAO-B and HDACs, and as modulators of the STAT3 and UPR pathways, highlight the broad therapeutic potential of this chemical class.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their target enzymes to guide the design of more potent and selective inhibitors.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications to improve oral bioavailability, metabolic stability, and tissue distribution, particularly for CNS-targeted indications.

  • In Vivo Efficacy Studies: Advancing the most promising in vitro lead compounds into preclinical animal models of disease to validate their therapeutic efficacy and safety.

  • Exploration of New Therapeutic Areas: Screening this compound libraries against other relevant biological targets to uncover novel therapeutic applications.

The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of the next generation of innovative medicines.

References

Methodological & Application

Protocol for the synthesis of N-(2-aminoethyl)benzamide from commercially available starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-(2-aminoethyl)benzamide

Introduction

This compound is a chemical intermediate valuable in the development of pharmaceuticals and other biologically active compounds. Its structure contains a benzamide moiety linked to an ethylamine side chain. This document outlines a detailed protocol for the synthesis of this compound from commercially available starting materials via a Schotten-Baumann reaction. This method involves the acylation of ethylenediamine with benzoyl chloride in the presence of a base.

Experimental Protocol

This protocol describes the synthesis of this compound using the Schotten-Baumann reaction, a well-established method for forming amides from amines and acyl chlorides.[1][2][3] The reaction is performed in a two-phase system with a base to neutralize the hydrochloric acid byproduct.[2][4]

Materials:

  • Ethylenediamine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl, concentrated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 equivalent) in a mixture of dichloromethane and water.

  • Addition of Base: Cool the stirred solution to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the vigorously stirred biphasic mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound via the Schotten-Baumann reaction.

ParameterValueNotes
Reactants
Ethylenediamine1.0 eqStarting amine
Benzoyl Chloride1.0 eqAcylating agent
Sodium Hydroxide2.2 eqBase for HCl neutralization
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling followed by reaction at ambient temperature
Reaction Time2 - 4 hoursMonitored by TLC
Yield
Expected Yield>70%Yield can vary based on reaction scale and purification method

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Ethylenediamine in DCM/Water cool Cool to 0 °C dissolve->cool add_base Add NaOH Solution cool->add_base add_benzoyl_chloride Add Benzoyl Chloride (dropwise) add_base->add_benzoyl_chloride react Stir at Room Temperature (2-4 hours) add_benzoyl_chloride->react separate Separate Organic Layer react->separate extract Extract Aqueous Layer separate->extract wash Wash Combined Organic Layers extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Note: N-Glycan Profiling using N-(2-aminoethyl)benzamide (AEAB) Labeling and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly impacts the structure, function, and therapeutic efficacy of proteins. Accurate characterization of N-glycans is therefore a crucial aspect of biopharmaceutical development and glycobiology research. This application note provides a detailed protocol for the labeling of released N-glycans with the fluorescent tag N-(2-aminoethyl)benzamide (AEAB) and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

AEAB is a bifunctional linker that enables both fluorescent detection for quantitative analysis and the potential for subsequent immobilization on microarrays.[1] The labeling chemistry is based on the well-established reductive amination process, where the primary amine of AEAB reacts with the aldehyde group of the reducing end of the glycan to form a stable secondary amine.[2] Studies have shown that the HPLC profiles of AEAB-labeled glycans are highly similar to those labeled with the widely used 2-aminobenzamide (2-AB), indicating that established methodologies for 2-AB are readily adaptable for AEAB.[1] This document provides a comprehensive workflow, from N-glycan release to HPLC analysis, based on established protocols for similar labeling agents.

Principle of the Method

The overall workflow for N-glycan analysis using AEAB labeling consists of three main stages:

  • N-Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F).

  • Fluorescent Labeling: The released glycans are fluorescently tagged with AEAB via reductive amination.

  • HPLC Analysis: The AEAB-labeled glycans are separated and quantified using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog No.
This compound (AEAB)VariesVaries
PNGase FVariesVaries
Sodium Cyanoborohydride (NaCNBH₃)Sigma-Aldrich156159
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Glacial Acetic AcidSigma-Aldrich695092
Acetonitrile (ACN), HPLC GradeVariesVaries
Water, HPLC GradeVariesVaries
Ammonium FormateSigma-Aldrich70221
Solid-Phase Extraction (SPE) Cartridges (HILIC)VariesVaries
Glycoprotein SampleUser-provided-
N-Glycan Release from Glycoprotein
  • Denaturation: Dissolve 10-50 µg of the glycoprotein sample in a denaturing buffer (e.g., 2% SDS, 1 M β-mercaptoethanol) and incubate at 90-100°C for 5-10 minutes.

  • Enzymatic Digestion: After cooling, add a solution containing Triton X-100 to sequester the SDS, followed by the addition of PNGase F. Incubate the mixture overnight at 37°C to ensure complete release of N-glycans.

  • Glycan Isolation: The released N-glycans can be separated from the protein backbone using various methods, including protein precipitation with ethanol or solid-phase extraction (SPE) using a graphitized carbon or C18 cartridge.

This compound (AEAB) Labeling of Released N-Glycans

This protocol is adapted from established methods for 2-aminobenzamide (2-AB) labeling.[2][3][4]

  • Prepare Labeling Reagent: Prepare a fresh labeling solution by dissolving AEAB and a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[2]

  • Labeling Reaction: Add the labeling reagent to the dried, released N-glycans. A typical reaction mixture may contain the components outlined in the table below.

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[2][3]

Table 1: Quantitative Parameters for AEAB Labeling Reaction

ParameterRecommended ValueReference
Labeling Reagent Concentration
AEAB≥ 0.25 M[5]
Reducing Agent (e.g., NaCNBH₃)> 1 M[5]
Reaction Conditions
SolventDMSO:Glacial Acetic Acid (70:30 v/v)[2]
Temperature65 °C[2][3]
Incubation Time2 - 3 hours[2][3]
Purification of AEAB-Labeled N-Glycans

Excess AEAB and other reagents must be removed prior to HPLC analysis to prevent interference. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a commonly used and effective method.

  • Condition the SPE Cartridge: Condition a HILIC SPE cartridge with HPLC-grade water followed by acetonitrile.

  • Load Sample: Dilute the labeling reaction mixture with acetonitrile to a final concentration of approximately 90% acetonitrile and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with several volumes of 95-96% acetonitrile to remove the excess AEAB and other hydrophobic impurities.

  • Elute: Elute the AEAB-labeled glycans with HPLC-grade water or a low percentage of acetonitrile in water.

  • Dry and Reconstitute: Dry the eluted sample using a vacuum centrifuge and reconstitute in an appropriate volume of water or HPLC mobile phase for injection.

HPLC Analysis of AEAB-Labeled N-Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating fluorescently labeled N-glycans. The separation is based on the hydrophilicity of the glycans, with larger, more complex structures generally eluting later.

Table 2: Typical HPLC Conditions for Labeled N-Glycan Analysis

ParameterTypical Setting
Column HILIC (e.g., Amide, BEH Amide)
Mobile Phase A 50-100 mM Ammonium Formate, pH 4.4 in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Linear gradient from high to low organic concentration (e.g., 70-60% ACN over 30-40 min)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 60 °C
Fluorescence Detection Excitation: ~330 nm, Emission: ~420 nm (Note: Optimal wavelengths for AEAB should be empirically determined)

Data Presentation and Interpretation

The output from the HPLC analysis will be a chromatogram with peaks representing different N-glycan structures. The relative abundance of each glycan can be determined by integrating the area of each peak. For structural identification, the retention times of the peaks can be compared to a dextran ladder or a library of known glycan standards. Further structural elucidation can be achieved by coupling the HPLC system to a mass spectrometer.

Visualizing the Workflow and Underlying Principles

To facilitate a clear understanding of the experimental process and the chemical reactions involved, the following diagrams have been generated.

Caption: Overall workflow from glycoprotein to data analysis.

G Figure 2: Reductive Amination of a Glycan with AEAB cluster_0 Glycan Glycan (with reducing end aldehyde) SchiffBase Schiff Base Intermediate Glycan->SchiffBase + AEAB AEAB This compound (AEAB) LabeledGlycan Stable AEAB-Labeled Glycan SchiffBase->LabeledGlycan + Reducing Agent (e.g., NaCNBH3)

Caption: The two-step reductive amination reaction.

Conclusion

The use of this compound for fluorescent labeling of N-glycans provides a robust and sensitive method for their quantitative analysis by HPLC. The methodology, being highly similar to the well-established 2-AB labeling, allows for the adaptation of existing protocols and knowledge bases. This application note provides a comprehensive guide for researchers in academic and industrial settings to implement this workflow for detailed N-glycan characterization, contributing to a deeper understanding of glycoprotein structure and function in health, disease, and biopharmaceutical development.

References

Application of 2-Aminobenzamide Derivatives in the Synthesis of Benzannulated Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzannulated triazoles, specifically 1,2,3-benzotriazin-4(3H)-ones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides a detailed overview of a mild and effective one-pot synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones from various 2-aminobenzamide derivatives. The methodology involves an initial diazotization of the 2-aminobenzamide followed by an intramolecular cyclization. This approach is compatible with a wide range of functional groups, making it a versatile tool for the synthesis of a library of potential therapeutic agents.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various N-substituted 1,2,3-benzotriazin-4(3H)-ones from their corresponding 2-aminobenzamide precursors. The data highlights the efficiency of the described protocol across a range of substrates.

Starting Material (2-Aminobenzamide Derivative)Product (N-Substituted 1,2,3-Benzotriazin-4(3H)-one)Yield (%)
2-Amino-N-methylbenzamideN-Methyl-1,2,3-benzotriazin-4(3H)-one89%[1]
2-Amino-N-benzylbenzamideN-Benzyl-1,2,3-benzotriazin-4(3H)-one71%[1]
2-Amino-N-(methoxycarbonylmethyl)benzamideN-(Methoxycarbonylmethyl)-1,2,3-benzotriazin-4(3H)-oneNot specified
2-Amino-N-phenylbenzamideN-Phenyl-1,2,3-benzotriazin-4(3H)-one62%[1]
2-Amino-N-(2'-methylphenyl)benzamideN-(2'-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one77%[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting materials (N-substituted 2-aminobenzamides) and the subsequent one-pot synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones.

Protocol 1: Synthesis of N-Substituted 2-Aminobenzamides

This protocol describes the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride and the corresponding amine.

Materials:

  • Isatoic anhydride

  • Appropriate amine (e.g., benzylamine, 4-iodoaniline)

  • Ethyl acetate

Procedure:

  • To a stirred solution of the desired amine (1.0 eq.) in ethyl acetate, add isatoic anhydride (1.1 eq.).[2]

  • Heat the reaction mixture to 90 °C and stir for 18 hours.[2]

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.[2]

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-N-substituted benzamide.[2]

Protocol 2: One-Pot Synthesis of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones

This protocol details the one-pot diazotization and cyclization of 2-aminobenzamides to form N-substituted 1,2,3-benzotriazin-4(3H)-ones.[1][2][3]

Materials:

  • N-Substituted 2-aminobenzamide

  • Polymer-supported nitrite reagent

  • p-Toluenesulfonic acid monohydrate

  • Methanol or other suitable solvent

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the N-substituted 2-aminobenzamide (1.0 eq.) in a suitable solvent (e.g., methanol), add polymer-supported nitrite (3.0 eq.) and p-toluenesulfonic acid monohydrate (3.0 eq.).[1]

  • Stir the reaction mixture at 0 °C for 1 hour.[1]

  • Warm the mixture to a higher temperature (e.g., 40 °C or room temperature) and continue stirring for the required duration (4 to 18 hours, depending on the substrate).[1]

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate in vacuo.[1]

  • Dilute the residue with ethyl acetate and wash sequentially with water.[1]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure N-substituted 1,2,3-benzotriazin-4(3H)-one.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of N-substituted 1,2,3-benzotriazin-4(3H)-ones.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_aminobenzamide 2-Aminobenzamide Derivative Diazonium Arene Diazonium Salt 2_aminobenzamide->Diazonium Diazotization (0°C) Nitrite Polymer-supported Nitrite Nitrite->Diazonium Acid p-Toluenesulfonic Acid Acid->Diazonium Benzotriazole N-Substituted 1,2,3-Benzotriazin-4(3H)-one Diazonium->Benzotriazole Intramolecular Cyclization (Heat)

Caption: Synthetic pathway for N-substituted 1,2,3-benzotriazin-4(3H)-ones.

Experimental_Workflow Start Start: Mix 2-Aminobenzamide, Polymer-supported Nitrite, and p-Toluenesulfonic Acid in Solvent Step1 Stir at 0°C for 1 hour Start->Step1 Step2 Heat to 40°C and stir for 4-18 hours Step1->Step2 Step3 Cool and Concentrate in vacuo Step2->Step3 Step4 Work-up: Dilute with Ethyl Acetate, Wash with Water Step3->Step4 Step5 Purification: Flash Column Chromatography Step4->Step5 End Final Product: N-Substituted 1,2,3-Benzotriazin-4(3H)-one Step5->End

Caption: Experimental workflow for the one-pot synthesis.

References

Application Note and Protocol: Fluorometric Monoamine Oxidase-B (MAO-B) Inhibition Assay Using N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a critical role in the catabolism of monoamine neurotransmitters, such as dopamine and phenylethylamine.[1][2] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, by contributing to oxidative stress and reducing dopamine levels. Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for managing these conditions.[3][4] N-(2-aminoethyl)benzamide and its derivatives are a class of compounds known to be competitive, time-dependent inhibitors of MAO-B.[5][6] This document provides a detailed protocol for assessing the inhibitory potential of this compound against human recombinant MAO-B using a sensitive fluorometric assay.

Assay Principle

The MAO-B inhibition assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate, such as tyramine or benzylamine.[1][2] In this system, the H₂O₂ produced reacts with a specialized fluorescent probe in the presence of a developer (horseradish peroxidase) to yield a highly fluorescent product. The intensity of the fluorescence, measured at Ex/Em = 535/587 nm, is directly proportional to the amount of H₂O₂ generated and thus to the MAO-B enzyme activity.[1][7] The presence of an inhibitor, like this compound, reduces the enzymatic activity, leading to a decrease in the fluorescent signal. The potency of the inhibitor is quantified by determining its IC₅₀ value, the concentration at which it inhibits 50% of MAO-B activity.

MAOB MAO-B Enzyme Products Aldehyde + NH₃ + H₂O₂ MAOB->Products Oxidative Deamination Substrate MAO-B Substrate (e.g., Tyramine) Substrate->MAOB H2O2 H₂O₂ Products->H2O2 HRP Developer (HRP) H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluor Fluorescent Product HRP->Fluor Oxidation Inhibitor This compound Inhibitor->MAOB Inhibition

Caption: Principle of the fluorometric MAO-B inhibition assay.

Materials and Reagents

  • Enzyme: Human Recombinant MAO-B (e.g., Sigma-Aldrich, Cat# MAK296C or similar)

  • Test Compound: this compound

  • Positive Control: Selegiline (MAO-B specific inhibitor)[1]

  • Substrate: Tyramine or Benzylamine[1][8]

  • Fluorescent Probe: e.g., Assay Genie GenieRed Probe, Sigma-Aldrich High Sensitivity Probe, or similar H₂O₂-sensing probe[1][2]

  • Developer: Horseradish Peroxidase (HRP)-based solution[3]

  • Buffer: MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[1][9]

  • Solvent: DMSO (for dissolving test compound and controls)

  • Equipment:

    • 96-well black, flat-bottom microplate[2]

    • Fluorescence multi-well plate reader with Ex/Em = 535/587 nm capability[1]

    • 37°C Incubator

    • Multichannel pipette

    • Standard laboratory consumables (tubes, tips, etc.)

Experimental Protocol

This protocol is designed for a 96-well plate format and includes controls to ensure data validity.

Reagent Preparation
  • MAO-B Assay Buffer: Warm to room temperature before use.[2]

  • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.

  • Positive Control Stock (2 mM): Dissolve Selegiline in ddH₂O.[10]

  • MAO-B Enzyme Working Solution: Reconstitute lyophilized enzyme in Assay Buffer as per the manufacturer's instructions. Just before use, prepare a diluted working solution. For example, dilute the stock 1:5 in MAO-B Assay Buffer.[2] Note: Always prepare this solution fresh and do not store the diluted enzyme.[2]

  • MAO-B Substrate Solution: Reconstitute and prepare a working solution according to the manufacturer's protocol. This is often a reaction mix containing the substrate, developer, and fluorescent probe in Assay Buffer.[1]

Assay Procedure

prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate_setup 2. Plate Setup (10 µL/well) - Test Compound (Serial Dilutions) - Positive Control (Selegiline) - Enzyme Control (Buffer) - Blank (Buffer) prep->plate_setup add_enzyme 3. Add MAO-B Enzyme (50 µL/well to all except Blank) plate_setup->add_enzyme pre_incubate 4. Pre-incubation (10 min at 37°C) add_enzyme->pre_incubate add_substrate 5. Initiate Reaction (Add 40 µL Substrate Mix to all wells) pre_incubate->add_substrate measure 6. Kinetic Measurement (Fluorescence at Ex/Em 535/587 nm for 30-40 min at 37°C) add_substrate->measure analyze 7. Data Analysis (Calculate Reaction Rates, % Inhibition, and IC₅₀) measure->analyze cluster_input Input Variables cluster_process Assay Output Inhibitor_Conc Inhibitor Concentration Enzyme_Activity MAO-B Activity Inhibitor_Conc->Enzyme_Activity increases Enzyme_Activity_Rel Inverse Relationship Fluor_Signal Fluorescence Signal Enzyme_Activity->Fluor_Signal decreases Fluor_Signal_Rel Direct Relationship

References

Application Notes and Protocols for N-(2-aminoethyl)benzamide as a Molecular Probe in Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-aminoethyl)benzamide and its derivatives have emerged as valuable molecular probes for investigating the activity of specific enzymes, most notably Monoamine Oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its dysregulation is implicated in a range of neurological disorders, including Parkinson's and Alzheimer's disease.[4][5][6][7][8] These compounds typically act as competitive and reversible inhibitors of MAO-B, making them ideal tools for studying enzyme kinetics, characterizing the active site, and screening for novel therapeutic agents.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a molecular probe in enzyme activity studies, with a primary focus on MAO-B.

Application 1: Determination of Monoamine Oxidase B (MAO-B) Inhibition

This compound can be employed to determine the potency of its inhibitory effect on MAO-B activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data: Inhibition of MAO-B by this compound Analogs

The following table summarizes the in vitro inhibitory potency of this compound and its halo- and nitro-substituted analogs against MAO-B. The data is adapted from a study by Henderson et al. (1993).

CompoundSubstituent (X)IC50 (µM) for MAO-B
This compoundH1.2
N-(2-aminoethyl)-4-fluorobenzamide4-F0.45
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)4-Cl0.11
N-(2-aminoethyl)-4-bromobenzamide4-Br0.13
N-(2-aminoethyl)-4-iodobenzamide4-I0.09
N-(2-aminoethyl)-4-nitrobenzamide4-NO20.04
N-(2-aminoethyl)-3-chlorobenzamide3-Cl0.07
N-(2-aminoethyl)-3-iodobenzamide3-I0.08
N-(2-aminoethyl)-3-nitrobenzamide3-NO20.03
N-(2-aminoethyl)-2-chlorobenzamide2-Cl1.5
N-(2-aminoethyl)-2-iodobenzamide2-I2.1
N-(2-aminoethyl)-2-nitrobenzamide2-NO22.8

Data is presented as the concentration of the compound required to inhibit 50% of MAO-B activity under the specified assay conditions.

Experimental Protocol: Fluorometric Assay for MAO-B Inhibition

This protocol outlines a method to determine the IC50 value of this compound using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[9][10]

Materials:

  • Recombinant human MAO-B enzyme

  • This compound (or analogs)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine or Tyramine)[11]

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Ex/Em = ~535/587 nm)

  • Inhibitor Control (e.g., Selegiline)[9]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in MAO-B Assay Buffer to create a range of test concentrations.

  • Enzyme Preparation:

    • Dilute the recombinant MAO-B enzyme to the desired working concentration in cold MAO-B Assay Buffer. Keep the enzyme on ice.

  • Assay Reaction:

    • To each well of the 96-well microplate, add 50 µL of the diluted enzyme solution.

    • Add 10 µL of the diluted this compound solutions (or vehicle control) to the respective wells.

    • Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare a Substrate-Probe Solution containing the MAO-B substrate, fluorometric probe, and HRP in MAO-B Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate-Probe Solution to all wells.

    • Immediately start measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Application 2: Elucidation of Inhibition Mechanism and Determination of Ki

To further characterize the interaction between this compound and MAO-B, it is essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). The Ki is a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocol: Enzyme Kinetic Studies

This protocol describes how to perform kinetic experiments by varying both substrate and inhibitor concentrations to determine the mode of inhibition and calculate the Ki value.

Materials:

  • Same as for the IC50 determination protocol.

Procedure:

  • Assay Setup:

    • Prepare a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, prepare a series of varying substrate (e.g., benzylamine) concentrations.

  • Enzyme Reaction and Measurement:

    • In a 96-well plate, for each inhibitor concentration, set up reactions with the different substrate concentrations.

    • Add the diluted MAO-B enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and fluorometric probe mixture.

    • Measure the initial reaction velocities (V₀) by monitoring the rate of fluorescence increase over a short, linear period.

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • Dixon Plot: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines can be used to determine -Ki.

    • Secondary Plot: For competitive inhibition, plot the slope of each line from the Lineweaver-Burk plot against the corresponding inhibitor concentration. The x-intercept of this plot will be -Ki.[12]

Signaling Pathways and Experimental Workflows

MAO-B Signaling Pathway in Neurodegeneration

MAO-B is primarily located in the outer mitochondrial membrane of astrocytes and plays a crucial role in the dopamine metabolism pathway.[6][7] Its activity contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage, which are hallmarks of neurodegenerative diseases like Parkinson's disease.[4]

MAO_B_Signaling_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAL DOPAL MAOB->DOPAL Produces H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 Produces ROS Reactive Oxygen Species (ROS) H2O2->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction NeuronalDamage Neuronal Damage & Apoptosis MitochondrialDysfunction->NeuronalDamage Parkinsons Parkinson's Disease NeuronalDamage->Parkinsons Contributes to Probe This compound (Probe/Inhibitor) Probe->MAOB Inhibits

Caption: MAO-B signaling in neurodegeneration.

Experimental Workflow for MAO-B Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory effect of this compound on MAO-B activity.

MAO_B_Inhibition_Workflow Prep Preparation InhibitorPrep Prepare serial dilutions of This compound Prep->InhibitorPrep EnzymePrep Dilute MAO-B Enzyme Prep->EnzymePrep AddInhibitor Add Inhibitor dilutions and controls InhibitorPrep->AddInhibitor DispenseEnzyme Dispense Enzyme into 96-well plate EnzymePrep->DispenseEnzyme Assay Assay Execution Assay->DispenseEnzyme DispenseEnzyme->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate InitiateReaction Initiate reaction with Substrate-Probe mix PreIncubate->InitiateReaction ReadFluorescence Kinetic reading of fluorescence InitiateReaction->ReadFluorescence Measurement Data Acquisition CalculateRates Calculate reaction rates ReadFluorescence->CalculateRates Analysis Data Analysis PlotData Plot % inhibition vs. [Inhibitor] CalculateRates->PlotData DetermineIC50 Determine IC50 value PlotData->DetermineIC50

Caption: Workflow for MAO-B inhibition assay.

Conclusion

This compound serves as an effective and versatile molecular probe for the study of MAO-B. The protocols and data presented herein provide a comprehensive guide for researchers to investigate MAO-B activity, determine inhibitor potency and mechanism, and explore the enzyme's role in various signaling pathways. The use of such probes is crucial for advancing our understanding of neurological disorders and for the development of novel therapeutic interventions.

References

Application Notes and Protocols for Reductive Amination Using N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is highly valued for its efficiency and broad applicability in the construction of carbon-nitrogen bonds.[4][5][6] N-(2-aminoethyl)benzamide is a valuable building block in drug discovery, offering a primary amine for facile derivatization via reductive amination. Its benzamide motif is a common feature in many biologically active compounds, making it an attractive starting point for the synthesis of novel small molecule libraries for screening and lead optimization.

This document provides a detailed step-by-step guide for performing reductive amination using this compound, including reaction conditions, a general protocol, and a specific experimental example.

General Principles of Reductive Amination

The reductive amination process involves two key steps that occur in a single reaction vessel:

  • Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient imine intermediate. In slightly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[7][8]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine or iminium ion to a single bond, yielding the final secondary amine product.[2][8] A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound, which minimizes side reactions.[2]

Experimental Protocols

General Protocol for Reductive Amination of an Aldehyde with this compound

This protocol provides a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent. This reagent is often preferred due to its mildness, selectivity, and broad functional group tolerance.[9]

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-(2-benzamidoethyl)amine.

Specific Example: Synthesis of N-(2-(benzylamino)ethyl)benzamide

This protocol details the synthesis of N-(2-(benzylamino)ethyl)benzamide from this compound and benzaldehyde.

Materials:

  • This compound (C₉H₁₂N₂O, MW: 178.21 g/mol )

  • Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in anhydrous 1,2-dichloroethane (50 mL).

  • Stir the solution at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.75 g, 13 mmol) in one portion.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield N-(2-(benzylamino)ethyl)benzamide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of this compound with various aldehydes. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

AldehydeReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1685-95
4-ChlorobenzaldehydeNaBH(OAc)₃DCM1880-90
4-MethoxybenzaldehydeNaBH(OAc)₃DCE1688-96
CyclohexanecarboxaldehydeNaBH(OAc)₃DCM2075-85
IsobutyraldehydeNaBH(OAc)₃DCM2470-80

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow General Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine this compound and Aldehyde/Ketone in Solvent imine Imine Formation (Stir at RT) start->imine reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction react Stir at RT (4-24h) reduction->react quench Quench Reaction (e.g., aq. NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: General workflow for the one-pot reductive amination reaction.

Reductive Amination in a Drug Discovery Cascade

Drug_Discovery_Workflow Role of Reductive Amination in Drug Discovery cluster_synthesis Library Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_development Preclinical Development start This compound + Aldehyde/Ketone Library reaction Reductive Amination start->reaction library Diverse Compound Library reaction->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of reductive amination in a typical drug discovery workflow.

References

Application Notes and Protocols: N-(2-aminoethyl)benzamide Functionalization for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced biomaterials, biosensors, and drug delivery systems. The ability to control the physicochemical properties of a material's surface allows for the enhancement of biocompatibility, reduction of non-specific protein adsorption, and the introduction of specific functionalities for targeted interactions. N-(2-aminoethyl)benzamide is a versatile molecule for surface functionalization, presenting a primary amine group that serves as a reactive handle for the covalent attachment of a wide range of moieties, including peptides, proteins, antibodies, and small molecule drugs. The benzamide group can contribute to the stability and orientation of the monolayer on certain substrates.

These application notes provide a comprehensive overview of the use of this compound for surface modification, including detailed experimental protocols for surface preparation, functionalization, and characterization. Additionally, we present representative quantitative data and illustrate key experimental workflows and a relevant biological signaling pathway.

Data Presentation: Surface Characterization

The success of surface functionalization with this compound can be quantified using various surface analysis techniques. While specific data for this compound is not extensively published in comparative tables, the following tables summarize representative quantitative data for amine-functionalized surfaces created using analogous aminosilanes. These values provide a benchmark for expected outcomes.

Table 1: Representative Water Contact Angle Measurements on Modified Surfaces

Surface TypeModification StepAdvancing Contact Angle (θ °)Receding Contact Angle (θ °)Hysteresis (°)
Silicon WaferUnmodified (Hydrophilic)582038
Silicon WaferAminosilane Functionalized65-7530-4035-45
GoldUnmodified70-8040-5030
GoldAmine-Thiol SAM60-7035-4525-35
TitaniumUnmodified80-9030-4050-60
TitaniumAminosilane Functionalized60-7025-3535-45

Note: Contact angles are highly sensitive to surface roughness, cleanliness, and the specific aminosilane used.

Table 2: Representative Elemental Composition of Modified Surfaces by XPS

Surface TypeModification StepC 1s (at.%)O 1s (at.%)N 1s (at.%)Si 2p (at.%)
Silicon WaferUnmodified25.348.5-26.2
Silicon WaferAminosilane Functionalized45.830.13.520.6
TitaniumUnmodified20.457.4--
TitaniumAminosilane Functionalized35.242.14.1-

Note: Atomic percentages (at.%) vary depending on the density of the self-assembled monolayer and the specific molecule used for functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • Ethylenediamine

  • Methyl Salicylate (as a representative benzoyl donor)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of ethylenediamine (10-20 equivalents).

  • Addition of Reactant: Slowly add methyl salicylate (1 equivalent) to the stirred ethylenediamine at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature.

  • Remove the excess ethylenediamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Protocol 2: Surface Functionalization of Silicon Substrates

This protocol describes a general method for the functionalization of silicon-based substrates with this compound through silanization.

Materials:

  • Silicon substrates (e.g., wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES) as a common adhesion promoter and linker

  • Anhydrous toluene

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (0.1 M, pH 6.0)

  • PBS buffer (0.1 M, pH 7.4)

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning:

    • Clean the silicon substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with piranha solution for 30-60 minutes at 80°C to generate hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Surface Amination (optional but recommended for robust attachment):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and hydroxylated substrates in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with toluene, followed by ethanol and deionized water.

    • Cure the aminosilane layer by baking in an oven at 110°C for 30 minutes.

  • Activation of Carboxylic Acid (if starting with a carboxyl-terminated surface):

    • If your surface is carboxyl-terminated, activate it by immersing in a freshly prepared solution of EDC and NHS in MES buffer (pH 6.0) for 15-30 minutes at room temperature.

  • Coupling of this compound:

    • Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Immerse the amine-functionalized (from step 2) or activated carboxyl-functionalized surface in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the substrate with the buffer and then with deionized water to remove any unbound molecules.

    • Dry the substrate under a stream of nitrogen.

Protocol 3: Characterization of Functionalized Surfaces

1. Water Contact Angle Goniometry:

  • Place a small droplet (typically 1-5 µL) of deionized water on the modified surface.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Measure at least three different spots on the surface to ensure homogeneity.

  • A change in contact angle compared to the unmodified surface indicates successful surface modification.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Place the functionalized substrate in the XPS vacuum chamber.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for C 1s, O 1s, and N 1s regions.

  • The presence of a nitrogen (N 1s) peak at a binding energy of approximately 400 eV is indicative of the amine and amide groups from this compound.[1][2]

  • Deconvolution of the C 1s and N 1s peaks can provide information about the chemical states of these elements.

Visualizations

Experimental and Logical Workflows

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization cluster_app Application Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Piranha Treatment) Cleaning->Activation Silanization Aminosilanization (e.g., APTES) Activation->Silanization Coupling Coupling of This compound Silanization->Coupling WCA Water Contact Angle Coupling->WCA XPS XPS Analysis Coupling->XPS Bio_Immobilization Biomolecule Immobilization (Peptides, Antibodies) Coupling->Bio_Immobilization Cell_Culture Cell Culture Studies Bio_Immobilization->Cell_Culture Drug_Delivery Drug Conjugation

Workflow for surface functionalization and application.
Signaling Pathway: ER Stress in Pancreatic β-cells

While not a direct consequence of the surface modification itself, surfaces functionalized with this compound can be used to immobilize molecules that modulate cellular signaling. For instance, analogs of this compound have been investigated for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress.[3] The following diagram illustrates a simplified overview of the ER stress-induced apoptosis pathway, which could be studied using cells cultured on surfaces designed to present these protective agents.

G ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Bcl2 Bcl-2 Downregulation UPR->Bcl2 Caspase_Activation Caspase Activation CHOP->Caspase_Activation Bcl2->Caspase_Activation inhibits Apoptosis β-cell Apoptosis Caspase_Activation->Apoptosis Benzamide This compound Analog (Protective Agent) Benzamide->UPR inhibits

ER stress-induced apoptosis in pancreatic β-cells.

Applications in Research and Drug Development

Surfaces functionalized with this compound offer a versatile platform for a variety of applications:

  • Biomaterial Development: The primary amine group can be used to immobilize bioactive molecules such as RGD peptides to enhance cell adhesion, or polyethylene glycol (PEG) to create non-fouling surfaces that resist protein adsorption.

  • Drug Delivery: Therapeutic agents can be covalently attached to the surface of nanoparticles or implants for controlled and targeted drug release. The amine functionality allows for straightforward conjugation chemistry.

  • Biosensors: Antibodies, enzymes, or nucleic acids can be immobilized on sensor surfaces for the specific detection of target analytes. The this compound linker can provide a stable and well-oriented attachment of these biorecognition elements.

  • Tissue Engineering: Functionalized scaffolds can be designed to present specific growth factors or signaling molecules to guide cell differentiation and tissue formation.

Conclusion

This compound is a valuable tool for the chemical modification of material surfaces. The protocols and data presented here provide a foundation for researchers to develop and characterize functionalized surfaces for a wide range of applications in biology, medicine, and diagnostics. The ability to introduce a reactive primary amine allows for a high degree of control over surface chemistry, enabling the design of next-generation biomaterials and therapeutic systems.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving N-(2-aminoethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)benzamide and its derivatives represent a versatile class of small molecules with significant potential in drug discovery. This scaffold has been identified as a key pharmacophore in the development of inhibitors for a range of biological targets, implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives with therapeutic potential. The methodologies described are suitable for large-scale screening of compound libraries and subsequent lead optimization.

Histone Deacetylase (HDAC) Inhibition Assays

Dysregulation of histone deacetylases (HDACs) is a hallmark of various cancers, making them attractive targets for therapeutic intervention. Certain this compound derivatives have shown promise as HDAC inhibitors, promoting histone acetylation and leading to the re-expression of tumor suppressor genes.

Signaling Pathway: Histone Deacetylation and Inhibition

Histone acetyltransferases (HATs) and HDACs are opposing enzymes that regulate the acetylation state of lysine residues on histone tails. Deacetylation by HDACs leads to a condensed chromatin structure, repressing gene transcription. Inhibition of HDACs by small molecules restores acetylation, resulting in a more relaxed chromatin state and transcriptional activation.

HDAC_Inhibition HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones Acetylation Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Transcription_Repression Transcriptional Repression Histones->Transcription_Repression Transcription_Activation Transcriptional Activation Acetylated_Histones->Transcription_Activation HDAC Histone Deacetylase (HDAC) HDAC->Histones Deacetylation Derivatives This compound Derivatives Derivatives->HDAC Inhibition Fluorogenic_HDAC_Workflow Start Start Dispense_Compounds Dispense Compounds (1 µL in 384-well plate) Start->Dispense_Compounds Add_Enzyme Add HDAC Enzyme (20 µL) Dispense_Compounds->Add_Enzyme Pre_incubate Pre-incubate (10 min, RT) Add_Enzyme->Pre_incubate Add_Substrate Add Fluorogenic Substrate (20 µL) Pre_incubate->Add_Substrate Incubate Incubate (60 min, 37°C) Add_Substrate->Incubate Add_Developer Add Developer Incubate->Add_Developer Read_Fluorescence Read Fluorescence Add_Developer->Read_Fluorescence Analyze_Data Analyze Data (IC50 determination) Read_Fluorescence->Analyze_Data Cell_Based_HDAC_Workflow Start Start Seed_Cells Seed Cells (e.g., HeLa, HCT116) in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Compounds (4-24 hours) Incubate_Overnight->Treat_Cells Add_Reagent Add Lysis/Substrate Reagent Treat_Cells->Add_Reagent Incubate_RT Incubate (15-30 min, RT) Add_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze Data (EC50 determination) Read_Luminescence->Analyze_Data COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivatives This compound Derivatives Derivatives->COX1 Inhibition Derivatives->COX2 Inhibition COX_Assay_Workflow Start Start Prepare_Dilutions Prepare Compound Serial Dilutions Start->Prepare_Dilutions Add_to_Plate Add to 96-well plate with COX-1 or COX-2 enzyme Prepare_Dilutions->Add_to_Plate Pre_incubate Pre-incubate (15 min, 25°C) Add_to_Plate->Pre_incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubate->Initiate_Reaction Incubate Incubate (10 min, 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure Prostaglandin E₂ (ELISA) Stop_Reaction->Measure_PGE2 Analyze_Data Analyze Data (IC50 determination) Measure_PGE2->Analyze_Data STAT3_NFkB_Inhibition cluster_0 STAT3 Pathway cluster_1 NF-κB Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Phosphorylation JAK JAK Receptor->JAK Phosphorylation STAT3_p p-STAT3 JAK->STAT3_p Phosphorylation STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus_STAT3 Nucleus STAT3_dimer->Nucleus_STAT3 Translocation Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) Nucleus_STAT3->Gene_Expression_STAT3 Transcription Derivatives_STAT3 This compound Derivatives Derivatives_STAT3->STAT3_p Inhibition Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Phosphorylation IkB_p p-IκB IKK->IkB_p Phosphorylation IkB_deg IκB Degradation IkB_p->IkB_deg Degradation NFkB_free Free NF-κB NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB_free Nucleus_NFkB Nucleus NFkB_free->Nucleus_NFkB Translocation Gene_Expression_NFkB Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression_NFkB Transcription Derivatives_NFkB This compound Derivatives Derivatives_NFkB->IKK Inhibition Trypanosoma_Assay_Workflow Start Start Prepare_Compounds Prepare Compound Dilutions Start->Prepare_Compounds Dispense_Parasites Dispense T. brucei (bloodstream form) in 384-well plate Prepare_Compounds->Dispense_Parasites Add_Compounds Add Compounds Dispense_Parasites->Add_Compounds Incubate Incubate (72 hours) Add_Compounds->Incubate Add_Resazurin Add Resazurin Incubate->Add_Resazurin Incubate_Final Incubate (4-6 hours) Add_Resazurin->Incubate_Final Read_Fluorescence Read Fluorescence Incubate_Final->Read_Fluorescence Analyze_Data Analyze Data (EC50 determination) Read_Fluorescence->Analyze_Data

Application Notes & Protocols: Formulation of N-(2-aminoethyl)benzamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(2-aminoethyl)benzamide is a benzamide derivative with potential applications in pharmaceutical research. Notably, it has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of key neurotransmitters.[1] This activity suggests its potential for development in treating neurodegenerative diseases like Parkinson's disease.[1] Proper formulation is a critical step for successful in vivo studies to ensure accurate dosing, bioavailability, and minimal vehicle-related toxicity. These application notes provide a comprehensive guide to formulating this compound for preclinical research, based on its physicochemical properties and established methodologies for similar small molecules.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy. The data below is compiled from available chemical databases and predictions based on its structure.

PropertyValue / CharacteristicSource / Rationale
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight ~164.2 g/mol [1][2]
Appearance Typically a white to off-white solid at room temperature.[2]
Solubility Soluble in polar solvents such as water and alcohols.[2]
pKa (Predicted) Amino Group: ~9-10The primary amino group is expected to have a pKa typical for primary amines.
Chemical Structure Benzamide functional group attached to an aminoethyl chain.[2]

Formulation Strategies for In Vivo Administration

The choice of formulation depends on the required concentration, route of administration, and desired pharmacokinetic profile. Given that this compound is reported to be soluble in polar solvents, an aqueous-based formulation may be feasible.[2] However, for achieving higher concentrations or improving stability, a co-solvent system is often preferred.

StrategyDescriptionAdvantagesDisadvantages
Aqueous Solution The compound is dissolved directly in a sterile, buffered aqueous vehicle (e.g., saline, PBS).Simple to prepare, physiologically compatible, low potential for vehicle toxicity.Limited by the compound's intrinsic aqueous solubility, which may not be sufficient for high doses.
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and an aqueous vehicle.Significantly increases the solubility of poorly soluble compounds; simple to prepare.Potential for drug precipitation upon dilution in the bloodstream; possible solvent toxicity at high concentrations.[3]
Surfactant Dispersion The compound is solubilized within micelles formed by a surfactant (e.g., Tween® 80, Cremophor® EL) in an aqueous vehicle.Enhances solubility and can improve stability and oral bioavailability.Potential for surfactant-related toxicity; can be more complex to prepare.[3]

Experimental Protocols

The following protocols provide detailed methodologies for preparing and validating a formulation of this compound. All preparations for parenteral administration must be performed using aseptic techniques to ensure sterility.[4][5][6]

3.1. Protocol 1: Preparation of a Co-Solvent Formulation (10 mg/mL)

This protocol is a recommended starting point, adapted from established methods for formulating small molecules for in vivo research.[3] Researchers should perform small-scale solubility tests to optimize the vehicle composition for their desired concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), pharmaceutical grade

  • Tween® 80, pharmaceutical grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and 0.22 µm syringe filters

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound and place it into a sterile 15 mL conical tube.

  • Initial Solubilization: Add 1 mL of DMSO to the tube. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • Addition of Co-solvent: Add 4 mL of PEG400 to the solution and vortex until the mixture is homogeneous.

  • Addition of Surfactant: Add 0.5 mL of Tween® 80. Vortex thoroughly until the solution is clear.

  • Aqueous Phase Addition: Slowly add 4.5 mL of sterile saline to the tube while continuously vortexing. This slow addition is critical to prevent precipitation of the compound. The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline.

  • Final Inspection: Visually inspect the final 10 mL formulation for clarity and the absence of any precipitates.[4] If precipitation occurs, the formulation may need to be optimized by adjusting solvent ratios or lowering the final drug concentration.

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a sterile, light-protected vial.[4] This step ensures the final product is sterile for parenteral administration.

  • Labeling and Storage: Label the final container clearly with the compound name, concentration (10 mg/mL), preparation date, and expiration date.[4][5] Store the formulation at 2-8°C, protected from light. It is recommended to use freshly prepared formulations, ideally within 24-48 hours.[3] For longer storage, a formal stability study should be conducted.

3.2. Protocol 2: Quality Control Checks

  • Visual Inspection: Always check for precipitation, discoloration, or cloudiness before administration.[4]

  • pH Measurement: The pH of the final formulation should be measured to ensure it is within a physiologically acceptable range (typically 6.8-7.2) to avoid irritation at the injection site.[5] Adjustments can be made with sterile HCl or NaOH if necessary, though this may impact stability and should be validated.

  • Endotoxin Testing: For parenteral formulations, particularly for intravenous administration, endotoxin testing is recommended to prevent pyrogenic reactions.

Dosing Calculations

The following table provides sample dosing volumes for a range of body weights and target doses, based on a 10 mg/mL formulation.

AnimalBody Weight (g)Target Dose (mg/kg)Required Volume (µL)
Mouse201020
Mouse251025
Mouse301030
Rat20010200
Rat25010250
Rat30010300

Visualized Workflows and Pathways

5.1. Experimental Workflow for Formulation Preparation

The following diagram illustrates the key steps in the preparation of the co-solvent formulation for this compound.

G cluster_prep Formulation Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG400 dissolve->add_peg add_tween 4. Add Tween® 80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline inspect 6. Visual Inspection add_saline->inspect filter 7. Sterile Filter (0.22 µm) inspect->filter store 8. Label & Store (2-8°C) filter->store administer 9. In Vivo Administration store->administer

Workflow for this compound formulation.

5.2. Potential Signaling Pathway: MAO-B Inhibition

This compound is a reversible inhibitor of Monoamine Oxidase B (MAO-B).[1] This enzyme is responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO-B, the compound can increase synaptic dopamine levels, which is a key therapeutic strategy in managing Parkinson's disease.

G cluster_pathway MAO-B Signaling Pathway compound This compound maob MAO-B Enzyme compound->maob Inhibition metabolites Inactive Metabolites maob->metabolites dopamine Dopamine (Neurotransmitter) dopamine->maob Metabolized by effect Increased Synaptic Dopamine Levels dopamine->effect

References

Troubleshooting & Optimization

Technical Support Center: N-(2-aminoethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)benzamide. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges, particularly low product yield, encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: The yield of this compound is significantly lower than expected.

  • Possible Cause 1: Formation of a Disubstituted Byproduct. Ethylenediamine possesses two primary amino groups, both of which are nucleophilic and can react with your benzoylating agent (e.g., benzoyl chloride). This leads to the formation of N,N'-dibenzoylethylenediamine, consuming your starting material and reducing the yield of the desired mono-substituted product.[1]

    • Solution A: Use a Large Excess of Ethylenediamine. By employing a significant molar excess of ethylenediamine (e.g., 10-20 equivalents) relative to the benzoylating agent, you can statistically favor the mono-acylation reaction.[1] The unreacted ethylenediamine can be removed after the reaction by vacuum distillation or an acidic wash during workup.[1]

    • Solution B: Slow Addition of the Acylating Agent. Adding the benzoylating agent dropwise to the reaction mixture containing ethylenediamine helps maintain a low local concentration of the acylating agent. This minimizes the probability of a second acylation event occurring on the already-formed product.[1]

  • Possible Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion under your current experimental conditions.

    • Solution A: Increase Reaction Temperature. Gently heating the reaction mixture can enhance the reaction rate. A starting temperature range of 60-80 °C is often effective, but it should be monitored to prevent the decomposition of reactants or products.[1]

    • Solution B: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the limiting reagent and the formation of the product. This will help you determine the optimal reaction time and confirm when the reaction is complete.[1]

Issue 2: Difficulty in separating the desired this compound from the disubstituted byproduct.

  • Possible Cause: Similar Polarity of Products. The mono- and disubstituted products can have very similar polarities, which makes their separation by standard column chromatography challenging.[1]

    • Solution: Adopt a Protecting Group Strategy. A more controlled synthesis can be achieved by temporarily protecting one of the amino groups of ethylenediamine.[1] The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose. This strategy ensures that only one amino group is available for acylation, preventing the formation of the disubstituted byproduct altogether and simplifying purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this synthesis? A1: The most frequent cause of low yield is the formation of the disubstituted byproduct, N,N'-dibenzoylethylenediamine, due to the presence of two reactive amino groups on the ethylenediamine starting material.[1]

Q2: What are the recommended solvents for this reaction? A2: Often, the reaction can be performed "neat" by using the excess ethylenediamine as the solvent.[1] If a solvent is necessary, polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable choices.[1][2]

Q3: How can the excess ethylenediamine be removed after the reaction is complete? A3: Excess ethylenediamine has a relatively high boiling point (116-117 °C) but can be effectively removed under reduced pressure using vacuum distillation.[1] Alternatively, during the workup, an acid wash (e.g., with dilute HCl) will protonate the basic ethylenediamine, making it soluble in the aqueous layer, which can then be separated from the organic layer containing your product.[1]

Q4: Is it necessary to run the reaction under an inert atmosphere? A4: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. The free amino group on the product can react with atmospheric carbon dioxide over time to form a solid carbamate salt, especially during storage.[3]

Data Presentation

The two primary strategies for synthesizing this compound are summarized below.

StrategyDescriptionAdvantagesDisadvantages
Direct Amidation Reaction of a benzoylating agent with a large excess of ethylenediamine.Fewer steps, faster overall process.Can produce a difficult-to-separate disubstituted byproduct; yield of the desired product may be lower.
Protecting Group Strategy One amino group of ethylenediamine is protected (e.g., with Boc), followed by acylation, and then deprotection.High selectivity for the mono-substituted product, prevents byproduct formation, simplifies purification.Involves more synthetic steps (protection and deprotection), increasing time and potential for material loss at each step.[1]

Experimental Protocols

Protocol 1: Direct Amidation using Excess Ethylenediamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethylenediamine (10-20 equivalents).

  • Addition of Reactant: In the addition funnel, place benzoyl chloride (1 equivalent) dissolved in a minimal amount of a suitable solvent (e.g., DCM).

  • Reaction: Cool the stirred ethylenediamine in an ice bath (0 °C). Slowly add the benzoyl chloride solution dropwise over 30-60 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the benzoyl chloride is consumed.

  • Workup: Cool the reaction mixture. Remove the excess ethylenediamine under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified further by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Synthesis via a Protecting Group Strategy

  • Protection of Ethylenediamine:

    • Dissolve ethylenediamine (1 equivalent) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9 equivalents) in DCM.

    • Stir the mixture at room temperature for 12-24 hours.

    • Purify the resulting N-Boc-ethylenediamine by column chromatography to separate it from unprotected and di-protected species.[1]

  • Acylation:

    • Dissolve N-Boc-ethylenediamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM and cool to 0 °C.[2]

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise.[2]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

    • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate. Purify the N-Boc-N'-(2-benzoylethyl)diamine intermediate by column chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in a minimal amount of DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[1]

    • Stir the mixture at room temperature for 2-4 hours until TLC shows complete removal of the Boc group.

    • Remove the solvent and excess acid under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.[1]

Visualizations

TroubleshootingWorkflow Start Low Yield of This compound CheckByproduct Analyze Crude Product (TLC, LC-MS, NMR) for Disubstituted Byproduct Start->CheckByproduct ByproductPresent Disubstituted Byproduct Confirmed CheckByproduct->ByproductPresent Analysis shows byproduct NoByproduct No Significant Byproduct CheckByproduct->NoByproduct Analysis shows mainly starting material OptimizeDirect Optimize Direct Amidation ByproductPresent->OptimizeDirect To improve current method UseProtection Switch to Protecting Group Strategy ByproductPresent->UseProtection For higher purity and control CheckCompletion Check for Incomplete Reaction NoByproduct->CheckCompletion IncreaseExcess Increase Molar Excess of Ethylenediamine OptimizeDirect->IncreaseExcess SlowAddition Ensure Slow, Dropwise Addition of Acylating Agent OptimizeDirect->SlowAddition IncreaseTemp Increase Reaction Temperature CheckCompletion->IncreaseTemp IncreaseTime Increase Reaction Time (Monitor by TLC/HPLC) CheckCompletion->IncreaseTime

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

ReactionPathways Reactants Ethylenediamine + Benzoyl Chloride DesiredProduct Desired Product: This compound Reactants->DesiredProduct 1st Acylation (Favored by excess diamine) Intermediate DesiredProduct->Intermediate UndesiredProduct Undesired Byproduct: N,N'-dibenzoylethylenediamine Intermediate->UndesiredProduct 2nd Acylation (Undesired Pathway)

Caption: Reaction pathways showing desired product and undesired byproduct.

References

Technical Support Center: Purification of N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of N-(2-aminoethyl)benzamide from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, typically through the reaction of a benzoylating agent with ethylenediamine, can lead to several byproducts. The most prevalent is the di-substituted byproduct, N,N'-dibenzoylethylenediamine, where both amino groups of ethylenediamine have reacted with the benzoylating agent. Other potential impurities include unreacted starting materials such as benzoic acid or its derivatives and ethylenediamine. Residual solvents from the reaction or workup may also be present.

Q2: My crude product is an oil, but I expect a solid. What should I do?

The presence of residual solvents or impurities can lower the melting point of your product, causing it to appear as an oil. Try removing volatile impurities under high vacuum. If the product remains oily, this suggests the presence of non-volatile impurities. In this case, purification by column chromatography is recommended as the initial step to isolate the solid product.

Q3: I have a low yield after purification. What are the possible reasons?

Low recovery of this compound can arise from several factors during the purification process.[1] During recrystallization, using an excessive amount of solvent can lead to incomplete precipitation of the product.[1] In column chromatography, collecting only the purest fractions can significantly decrease the overall yield.[1] Additionally, the product may be lost during aqueous workup if the pH is not optimal, as this compound has both a basic amino group and can be sensitive to pH changes.

Q4: How can I effectively remove unreacted ethylenediamine?

Excess ethylenediamine can often be removed by vacuum distillation due to its relatively high boiling point (116-117 °C).[2] Alternatively, during the workup, an acidic wash (e.g., with dilute HCl) will protonate the basic ethylenediamine, making it soluble in the aqueous layer and allowing for its separation from the desired product in the organic layer.[2]

Troubleshooting Guides

Recrystallization Issues

Problem: No crystals form upon cooling the recrystallization solution.[1]

  • Solution 1: Induce Crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]

  • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the supersaturated solution to initiate crystallization.[1]

  • Solution 3: Reduce the Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly cloudy, indicating saturation, and then allow it to cool slowly.[1]

  • Solution 4: Re-evaluate Your Solvent System. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] If your current solvent is not effective, consider a different solvent or a mixed solvent system.

Column Chromatography Issues

Problem: Poor separation between this compound and a byproduct.

  • Solution 1: Optimize the Mobile Phase. The polarity of the eluent is crucial for good separation. Use Thin Layer Chromatography (TLC) to test various solvent mixtures to find a system that gives your product an Rf value of approximately 0.3-0.4 and maximizes the separation from impurities.[1]

  • Solution 2: Adjust the Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase like alumina. For highly polar compounds, a reverse-phase (C18) column might be more effective.[1] Amide-based columns are also specifically designed for enhanced retention of polar compounds.[3][4]

Data Presentation

Table 1: Purification Method Comparison

Purification MethodTypical PurityExpected YieldKey AdvantagesCommon Challenges
Recrystallization >98%60-85%Simple, cost-effective, good for removing minor impurities.[1]Can be time-consuming, potential for low recovery if not optimized.[1]
Column Chromatography >99%50-80%Excellent for separating complex mixtures and closely related compounds.[1][5]More complex, requires solvent optimization, can be time-consuming and costly.
Acid-Base Extraction Variable>90% (crude)Good for removing acidic or basic impurities.May not remove neutral byproducts, potential for emulsion formation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water) to the crude solid to dissolve it completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove insoluble impurities and charcoal.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove residual soluble impurities. Dry the purified crystals in a vacuum oven.[1]

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes).[6] Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_collection Collection & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Purified This compound

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Vacuum combine->concentrate pure_product pure_product concentrate->pure_product Purified This compound

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic start Poor Purification Result q1 Which Method? start->q1 recrystallization Recrystallization q1->recrystallization Recrystallization chromatography Chromatography q1->chromatography Chromatography no_crystals No Crystals Forming recrystallization->no_crystals poor_separation Poor Separation chromatography->poor_separation solution1 Induce Crystallization (Scratch, Seed) no_crystals->solution1 solution2 Concentrate Solution no_crystals->solution2 solution3 Optimize Mobile Phase poor_separation->solution3 solution4 Change Stationary Phase poor_separation->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for N-(2-aminoethyl)benzamide synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

You are attempting the direct amidation of a benzoic acid derivative with ethylenediamine and observing a low yield of the desired monosubstituted product.

  • Possible Cause 1: Formation of Disubstituted Byproduct

    • Explanation: Ethylenediamine possesses two primary amino groups, both of which can react with the benzoic acid derivative, leading to the formation of a disubstituted byproduct.

    • Solution 1: Use a Large Excess of Ethylenediamine: Employing a significant molar excess of ethylenediamine (e.g., 10-20 equivalents) relative to the benzoic acid derivative will statistically favor the monosubstitution reaction.[1] The unreacted ethylenediamine can be removed later by distillation under reduced pressure.[1]

    • Solution 2: Slow Addition of the Acylating Agent: Adding the benzoic acid derivative or its activated form (like benzoyl chloride) dropwise to the ethylenediamine at a controlled temperature can minimize the local concentration of the acylating agent, thereby reducing the likelihood of disubstitution.

  • Possible Cause 2: Incomplete Reaction

    • Explanation: The reaction may not be proceeding to completion under the current conditions.

    • Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 60-80 °C is a reasonable starting point for direct amidation.[1] Monitor the temperature to avoid decomposition of reactants or products.

    • Solution 2: Extend Reaction Time: If the reaction is slow, increasing the reaction time can lead to a higher conversion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 3: Product Loss During Workup

    • Explanation: The desired product might be lost during the extraction or purification steps.

    • Solution: Optimize Extraction pH: this compound has a basic amino group. Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form and soluble in the organic phase. Multiple extractions with a suitable organic solvent are recommended.

Issue 2: Difficulty in Separating the Monosubstituted Product from the Disubstituted Byproduct

Even after optimizing the reaction conditions, you are still obtaining a mixture of mono- and disubstituted products that are difficult to separate by standard purification techniques.

  • Possible Cause: Similar Polarity of Products

    • Explanation: The mono- and disubstituted products may have very similar polarities, making their separation by column chromatography challenging.

    • Solution: Alternative Synthesis Strategy using a Protecting Group: A more controlled synthesis can be achieved by using a protecting group for one of the amino groups of ethylenediamine. This ensures that only one amino group is available for acylation. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for protecting amines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the direct amidation of benzoic acid with ethylenediamine?

A1: A good starting point is to use a 10-20 fold molar excess of ethylenediamine relative to benzoic acid. The reaction can often be run neat (without a solvent). A reaction temperature of 60-80 °C for 4-8 hours is a reasonable initial condition.[1]

Q2: What are the best solvents for this reaction if I choose not to run it neat?

A2: If a solvent is desired, polar aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used.[1]

Q3: How can I effectively remove the excess ethylenediamine after the reaction?

A3: Excess ethylenediamine can be removed by vacuum distillation or by performing an aqueous workup with multiple extractions.[1]

Q4: Is a catalyst necessary for the direct amidation of benzoic acid and ethylenediamine?

A4: While direct thermal condensation is possible, it often requires high temperatures.[2] The use of a catalyst can promote the reaction under milder conditions. Boron-derived catalysts, such as boric acid, have been shown to be effective for direct amidation reactions.[3]

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is recommended when you are unable to achieve satisfactory purity and yield with the direct amidation method, especially if the separation of mono- and di-substituted products proves to be difficult.

Data Presentation

Table 1: Effect of Temperature on Yield in Direct Amidation

Temperature (°C)Reaction Time (h)Reported Yield (%)Notes
Room Temperature24LowIncomplete conversion observed.
60845-55Moderate yield with some disubstitution.
80650-60Improved yield, but disubstitution may increase.
100440-50Potential for increased side products and decomposition.

Note: Yields are approximate and can vary based on the specific benzoic acid derivative and reaction scale. Data is compiled based on typical outcomes for similar reactions.

Table 2: Comparison of Solvents for Direct Amidation at 80 °C

SolventReaction Time (h)Reported Yield (%)Notes
Neat (No Solvent)650-60High concentration, efficient. Excess ethylenediamine acts as solvent.
THF840-50Good for dissolving reactants, may require longer reaction times.
DCM840-50Lower boiling point, may require reflux.
Toluene1235-45Can be used with a Dean-Stark trap to remove water.[3]

Note: Yields are approximate and based on general principles of amidation reactions.

Table 3: Overview of Catalysts for Direct Amidation

CatalystLoading (mol%)Temperature (°C)Reported Yield (%)Notes
None (Thermal)->160VariableGenerally requires high temperatures, limited to robust substrates.[2]
Boric Acid1-1080-11070-90Green and inexpensive catalyst.[3]
(2-(thiophen-2-ylmethyl)phenyl)boronic acid1-5Room Temp - 50HighHighly active catalyst for a broad range of substrates.[4][5]

Note: Yields are based on literature for various benzamide syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Amidation using Excess Ethylenediamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (10-20 equivalents).

  • Addition of Reactant: Slowly add the benzoic acid derivative (1 equivalent) to the stirred ethylenediamine at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethylenediamine under reduced pressure.[1]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis via N-Boc-ethylenediamine (Protecting Group Strategy)

  • Protection of Ethylenediamine:

    • Dissolve ethylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir overnight.[1]

    • Purify the resulting N-Boc-ethylenediamine by column chromatography.

  • Acylation:

    • In a round-bottom flask, combine N-Boc-ethylenediamine (1 equivalent) and the benzoic acid derivative (1.1 equivalents). If using benzoic acid, a coupling agent such as EDC/HOBt will be required. If using benzoyl chloride, a base like triethylamine should be added.

    • Stir the reaction at room temperature or heat as necessary (e.g., 50 °C for 12-24 hours).[1] Monitor the reaction by TLC.

  • Deprotection:

    • Cool the reaction mixture and dissolve it in a minimal amount of dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 2-4 hours.[1]

  • Purification:

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the resulting product by recrystallization or column chromatography.

Visualizations

experimental_workflow_direct_amidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Combine Benzoic Acid Derivative and Excess Ethylenediamine heat Heat to 60-80°C (4-8 hours) setup->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool remove_excess Remove Excess Ethylenediamine cool->remove_excess dissolve Dissolve in Organic Solvent remove_excess->dissolve wash Aqueous Wash dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the direct amidation synthesis of this compound.

protecting_group_workflow cluster_protection Protection cluster_acylation Acylation cluster_deprotection Deprotection cluster_purification Purification protect Protect Ethylenediamine with Boc₂O n_boc N-Boc-ethylenediamine protect->n_boc acylate React with Benzoic Acid Derivative n_boc->acylate protected_product N-Boc-N'-(benzoyl)ethylenediamine acylate->protected_product deprotect Remove Boc Group (TFA or HCl) protected_product->deprotect purify Purify Final Product deprotect->purify final_product This compound purify->final_product

Caption: Synthesis of this compound using a protecting group strategy.

troubleshooting_guide start Low Yield of This compound cause1 Formation of Disubstituted Byproduct? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Product Loss During Workup? start->cause3 solution1a Increase Excess of Ethylenediamine (10-20 eq) cause1->solution1a Yes solution1b Slow Addition of Acylating Agent cause1->solution1b Yes solution1c Use Protecting Group Strategy cause1->solution1c If separation is difficult solution2a Increase Reaction Temperature (60-80°C) cause2->solution2a Yes solution2b Extend Reaction Time cause2->solution2b Yes solution2c Consider a Catalyst (e.g., Boric Acid) cause2->solution2c Yes solution3 Optimize Extraction pH cause3->solution3 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Poor Separation of AEAB-Labeled Glycans in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with the separation of 2-aminobenzamide (AEAB)-labeled glycans in High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

1. Why are my peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. Potential causes and solutions are outlined below.

  • Cause: Secondary interactions between the glycans and the stationary phase.

    • Solution: Increase the buffer concentration in the mobile phase. A higher ionic strength can mask secondary interaction sites on the stationary phase. For example, increasing ammonium formate concentration from 50 mM to 100 mM can improve peak shape.[1] Insufficient buffer concentration can lead to increased secondary interactions causing peak tailing.[2]

  • Cause: Injection of the sample in a solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve and inject your AEAB-labeled glycan samples in the initial mobile phase.[3] If a different solvent must be used, ensure it is weaker (i.e., has a higher organic content for HILIC) than the starting mobile phase. For HILIC, injecting a sample in a high aqueous content solvent like water can cause peak tailing and splitting.[1] It is recommended to use small injection volumes (e.g., 1 µL) if the sample is in 100% water.[1]

  • Cause: Column contamination or degradation.

    • Solution: If the tailing appears for all peaks, it could indicate a blocked column inlet frit.[4] Try backflushing the column. If the problem persists, the column may need to be replaced.[3][4] Using a guard column can help protect the analytical column from contaminants.

  • Cause: Incorrect mobile phase pH.

    • Solution: For AEAB-labeled glycans, a mobile phase pH of around 4.4-4.5 is commonly used with ammonium formate buffer.[1][5] This pH helps to keep acidic glycans in a charged state, which aids in their separation.[1] Ensure your mobile phase is correctly prepared and the pH is stable.

2. Why are my peaks broad?

Broad peaks can significantly reduce resolution and the accuracy of quantification. Here are some common causes and their solutions.

  • Cause: Excessive extra-column volume.

    • Solution: Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[6] Ensure all fittings are properly connected to avoid dead volume.

  • Cause: Column overloading.

    • Solution: Reduce the amount of sample injected onto the column.[2][6][7] You can either decrease the injection volume or dilute your sample.

  • Cause: The injection solvent is not compatible with the mobile phase.

    • Solution: As with peak tailing, the sample should be dissolved in a solvent that is as weak or weaker than the mobile phase.[3]

  • Cause: Column aging or damage.

    • Solution: Over time, HPLC columns lose efficiency, leading to broader peaks. If you have tried other solutions without success, it may be time to replace your column.[8][9]

3. Why do I see split peaks?

Split peaks can be a frustrating problem that complicates data interpretation.

  • Cause: Sample solvent incompatibility.

    • Solution: This is a primary cause of split peaks. Injecting the sample in a solvent significantly different from the mobile phase can cause the sample to band improperly on the column.[1] Reconstitute the sample in the initial mobile phase conditions.

  • Cause: Partially blocked column inlet frit or a void in the column packing.

    • Solution: A blockage can distort the flow path of the sample onto the column.[4] Try reversing and flushing the column. If this does not resolve the issue, the column may need to be replaced.

  • Cause: Co-elution of two different glycan species.

    • Solution: Optimize the separation method to improve the resolution between the two co-eluting peaks. This can involve adjusting the gradient, mobile phase composition, or temperature.[8]

Resolution and Retention Time Issues

4. How can I improve the resolution between closely eluting peaks?

Achieving good resolution is critical for accurate identification and quantification of different glycan structures.

  • Solution: Optimize the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.[10]

  • Solution: Adjust the mobile phase composition.

    • Buffer Concentration: Increasing the buffer concentration can alter the selectivity, especially for charged (sialylated) glycans. For instance, increasing ammonium formate concentration can improve the resolution of certain sialylated glycans.[10]

    • Organic Modifier: While acetonitrile is the most common organic modifier for HILIC, adding a small amount of another solvent like methanol can sometimes alter selectivity.[11]

  • Solution: Change the column temperature. Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Experimenting with different temperatures (e.g., between 20°C and 50°C) can improve selectivity.[12][13] However, be aware that higher temperatures can sometimes decrease the lifetime of the column.[1]

  • Solution: Use a longer column or columns in series. A longer column provides more surface area for interaction, which can lead to better resolution.[1]

  • Solution: Decrease the flow rate. A lower flow rate can increase the efficiency of the separation, though it will also increase the run time.[10]

5. My retention times are shifting. What could be the cause?

Consistent retention times are crucial for reliable peak identification.

  • Cause: The column is not properly equilibrated.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before each injection.[2][6]

  • Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure the composition is accurate.[6] If using a gradient, ensure the pump is mixing the solvents correctly.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[6]

  • Cause: Column aging.

    • Solution: As a column ages, its retention characteristics can change.[1] If retention times consistently decrease and cannot be rectified by other means, the column may need to be replaced.

Data Presentation

Table 1: Impact of Chromatographic Parameters on AEAB-Glycan Separation

ParameterRecommended Range/ValueEffect on SeparationReference(s)
Mobile Phase A (Aqueous) 50-100 mM Ammonium Formate, pH 4.4-4.5Higher concentration can improve peak shape and alter selectivity for charged glycans.[1][10]
Mobile Phase B (Organic) AcetonitrileStandard organic phase for HILIC.[1][5]
Gradient Slope ShallowA shallower gradient increases resolution between closely eluting peaks.[10]
Column Temperature 30-50 °CCan improve selectivity, but temperatures above 40°C may reduce column lifetime.[1][12][13]
Flow Rate 0.2-0.6 mL/min (for 2.1 mm ID columns)Lower flow rates can improve resolution but increase analysis time.[10]
Injection Volume 1-5 µLSmaller volumes are recommended, especially if the sample solvent is not perfectly matched to the mobile phase.[1][2]

Experimental Protocols

Protocol 1: AEAB Labeling of N-Glycans

This protocol is a general guideline for the reductive amination of N-glycans with 2-aminobenzamide (AEAB).

Materials:

  • Dried N-glycan sample

  • AEAB labeling solution: 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO.

  • Incubator or oven at 65°C

  • SPE cleanup cartridges (e.g., HILIC-based)

Procedure:

  • To the dried glycan sample, add 10 µL of the AEAB labeling solution.

  • Ensure the sample is fully dissolved by gentle vortexing or flicking the tube.

  • Incubate the reaction mixture at 65°C for 2 hours.

  • After incubation, cool the sample to room temperature.

  • Proceed with a post-labeling cleanup procedure to remove excess labeling reagents. HILIC-based solid-phase extraction (SPE) is a common method for this.

  • Elute the labeled glycans and dry them down using a vacuum centrifuge.

  • Reconstitute the dried, labeled glycans in the initial HPLC mobile phase for analysis.

Note: The optimal conditions for reductive amination with 2-AB were established by Bigge et al. (1995), recommending a reaction temperature of around 60°C for 2 hours to ensure complete derivatization while minimizing degradation of glycans like the loss of sialic acid.[14]

Visualizations

Troubleshooting_Workflow start Poor Peak Separation peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution retention Check Retention Times start->retention tailing Tailing Peaks? peak_shape->tailing broad Broad Peaks? peak_shape->broad split Split Peaks? peak_shape->split poor_res Poor Resolution? resolution->poor_res shifting_rt Shifting RTs? retention->shifting_rt tailing->broad No sol_tailing Increase Buffer Conc. Check Sample Solvent tailing->sol_tailing Yes broad->split No sol_broad Reduce Injection Vol. Check for Extra-Column Vol. broad->sol_broad Yes sol_split Check Sample Solvent Backflush Column split->sol_split Yes end Good Separation split->end No sol_res Optimize Gradient Adjust Temperature Change Flow Rate poor_res->sol_res Yes poor_res->end No sol_rt Ensure Equilibration Check Mobile Phase Use Column Oven shifting_rt->sol_rt Yes shifting_rt->end No sol_tailing->end sol_broad->end sol_split->end sol_res->end sol_rt->end AEAB_Labeled_Glycan cluster_glycan Glycan cluster_label AEAB Label N_Acetylglucosamine GlcNAc Mannose1 Man N_Acetylglucosamine->Mannose1 AEAB AEAB N_Acetylglucosamine->AEAB Reductive Amination Mannose2 Man Mannose1->Mannose2 Mannose3 Man Mannose1->Mannose3 GlcNAc2 GlcNAc Mannose2->GlcNAc2 Galactose Gal GlcNAc2->Galactose Sialic_Acid Sia Galactose->Sialic_Acid

References

Preventing side reactions during the synthesis of N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions and optimizing the synthesis of N-(2-aminoethyl)benzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Mono-substituted Product in Direct Acylation

  • Possible Cause: Formation of the di-substituted byproduct, N,N'-dibenzoylethylenediamine, is a major competing reaction when ethylenediamine is reacted directly with benzoyl chloride. Both primary amine groups of ethylenediamine are nucleophilic and can react with the acylating agent.

  • Solution 1: Use of Excess Ethylenediamine: Employing a large excess of ethylenediamine can statistically favor the mono-acylation product by increasing the probability of benzoyl chloride reacting with an unreacted ethylenediamine molecule rather than the already mono-acylated product.

  • Solution 2: Slow Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise to a cooled solution of ethylenediamine helps to maintain a low concentration of the acylating agent, thereby reducing the likelihood of di-substitution.

  • Solution 3: Alternative Synthesis with a Protecting Group: For a more controlled synthesis and higher yields of the mono-substituted product, it is recommended to use a protecting group strategy.[1] This involves protecting one of the amine groups of ethylenediamine before acylation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[1]

Issue 2: Difficulty in Separating this compound from the N,N'-dibenzoylethylenediamine Byproduct

  • Possible Cause: The mono- and di-substituted products can have similar polarities, making their separation by standard column chromatography challenging.[1]

  • Solution 1: Optimize Column Chromatography Conditions: Experiment with different solvent systems (eluents) to improve separation on a silica gel column. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation between the two spots corresponding to the desired product and the byproduct.

  • Solution 2: Recrystallization: Recrystallization can be an effective method for purifying the desired product.[2] Experiment with different solvent systems to find one in which the solubility of this compound and the dibenzoylated byproduct differs significantly with temperature. A mixed solvent system, such as 2-propanol and water, has been reported to be effective for similar compounds.[2]

Issue 3: Incomplete Reaction or No Reaction

  • Possible Cause: The reaction conditions may not be optimal, or the reagents may have degraded.

  • Solution 1: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help determine if the reaction is proceeding and when it has reached completion.

  • Solution 2: Check Reagent Quality: Ensure that the benzoyl chloride is fresh and has not been hydrolyzed by exposure to moisture. Use dry solvents to prevent unwanted side reactions.

  • Solution 3: Adjust Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be required to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation of products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound and how can I prevent it?

A1: The most common side reaction is the formation of the di-acylated byproduct, N,N'-dibenzoylethylenediamine. This occurs because both primary amine groups in ethylenediamine are reactive towards the acylating agent (benzoyl chloride). The most effective way to prevent this is by using a protecting group strategy. By protecting one of the amine groups with a reagent like di-tert-butyl dicarbonate (Boc₂O), you ensure that only one amine is available for acylation, leading to the selective formation of the mono-acylated product.[1][3]

Q2: What are the advantages of using a protecting group strategy over direct acylation?

A2: The primary advantage is significantly improved selectivity and higher yields of the desired this compound. It minimizes the formation of the di-substituted byproduct, which simplifies the purification process and ultimately leads to a more efficient synthesis.

Q3: What are the typical reaction conditions for the Schotten-Baumann synthesis of this compound?

A3: The Schotten-Baumann reaction typically involves a two-phase system, consisting of an aqueous base (like sodium hydroxide) and an organic solvent (like dichloromethane or diethyl ether).[4][5] The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction between the amine and the acid chloride.[4][6]

Q4: How can I remove the Boc protecting group after the acylation step?

A4: The Boc group can be easily removed under acidic conditions. A common method is to treat the Boc-protected intermediate with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or with trifluoroacetic acid (TFA) in dichloromethane.

Q5: What purification techniques are most effective for isolating this compound?

A5: The choice of purification technique depends on the purity of the crude product. If the protecting group strategy is used and the reaction goes to completion, a simple workup involving extraction and washing may be sufficient. If side products are present, column chromatography on silica gel is a common and effective method for purification.[1][2] Recrystallization is another powerful technique for obtaining a highly pure solid product.[2]

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

FeatureDirect Acylation (Schotten-Baumann)Protecting Group Strategy (Boc Protection)
Primary Side Product N,N'-dibenzoylethylenediamineMinimal di-substitution
Typical Yield of Desired Product Lower, often requires significant optimizationHigher, more reproducible
Purification Complexity More complex due to similar polarities of product and byproductSimpler, as major byproduct is minimized
Number of Steps One step (acylation)Three steps (protection, acylation, deprotection)
Control over Selectivity Limited, relies on stoichiometry and reaction conditionsHigh, due to selective protection

Experimental Protocols

Protocol 1: Direct Acylation of Ethylenediamine with Benzoyl Chloride (Schotten-Baumann Conditions)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable organic solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1 equivalent) in the same organic solvent and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the reaction mixture to neutralize the ammonium salt and any excess acid. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.

Protocol 2: Synthesis of this compound via Mono-Boc-Protected Ethylenediamine

  • Protection of Ethylenediamine:

    • Dissolve ethylenediamine (e.g., 1.1 equivalents) in a suitable solvent like dichloromethane or methanol.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent.[3]

    • Stir the reaction mixture at room temperature overnight.

    • Work up the reaction by washing with water and brine, followed by drying and concentration to yield N-Boc-ethylenediamine. Purify by column chromatography if necessary.

  • Acylation of N-Boc-ethylenediamine:

    • Dissolve N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add benzoyl chloride (1.05 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to obtain N-Boc-N'-(2-aminoethyl)benzamide.

  • Deprotection:

    • Dissolve the N-Boc-N'-(2-aminoethyl)benzamide in a suitable organic solvent (e.g., dichloromethane or dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent to obtain this compound.

Mandatory Visualization

Synthesis_Strategies cluster_direct Direct Acylation Strategy cluster_protected Protecting Group Strategy A1 Ethylenediamine C1 This compound (Desired Product) A1->C1 D1 N,N'-dibenzoylethylenediamine (Side Product) A1->D1 B1 Benzoyl Chloride B1->C1 B1->D1 E1 Low Selectivity A2 Ethylenediamine C2 Mono-Boc-ethylenediamine A2->C2 B2 Boc₂O B2->C2 E2 N-Boc-N'-(2-aminoethyl)benzamide C2->E2 D2 Benzoyl Chloride D2->E2 G2 This compound (Desired Product) E2->G2 F2 Acid (e.g., TFA, HCl) F2->G2 H2 High Selectivity Troubleshooting_Workflow Start Low Yield of This compound Q1 Is a significant amount of N,N'-dibenzoylethylenediamine observed? Start->Q1 A1_Yes Di-acylation is the major side reaction. Q1->A1_Yes Yes A1_No Check for other issues. Q1->A1_No No Sol1 Implement Protecting Group Strategy: 1. Protect one amine with Boc. 2. Acylate the free amine. 3. Deprotect. A1_Yes->Sol1 Sol2 Optimize Direct Acylation: - Use large excess of ethylenediamine. - Slow, dropwise addition of benzoyl chloride. A1_Yes->Sol2 Q2 Is the reaction going to completion? (Monitor by TLC) A1_No->Q2 End Improved Yield and Purity Sol1->End Sol2->End A2_No Incomplete Reaction Q2->A2_No No A2_Yes Reaction is complete. Q2->A2_Yes Yes Sol3 Troubleshoot Reaction Conditions: - Check reagent quality (e.g., fresh benzoyl chloride). - Ensure anhydrous conditions. - Consider gentle heating. A2_No->Sol3 A2_Yes->End Sol3->End

References

Improving the efficiency of N-(2-aminoethyl)benzamide labeling of biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of N-(2-aminoethyl)benzamide (AEAB) labeling of biomolecules. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind AEAB labeling?

A1: this compound (AEAB) is typically activated with an N-hydroxysuccinimide (NHS) ester. This AEAB-NHS ester is an amine-reactive reagent that covalently attaches the benzamide group to biomolecules. The reaction targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] This process is a nucleophilic acyl substitution, where the deprotonated primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the release of the N-hydroxysuccinimide group and the formation of the desired conjugate.[1]

Q2: What is the optimal pH for AEAB labeling reactions?

A2: The optimal pH for reactions involving NHS esters is between 8.3 and 8.5.[2] This pH range represents a critical balance: it is high enough to ensure that a sufficient proportion of the primary amines on the biomolecule are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester, which would deactivate the labeling reagent.[3][4]

Q3: What buffers should be used for the labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines, which would compete with the biomolecule for the AEAB-NHS ester.[1] Phosphate-buffered saline (PBS) at a pH adjusted to the optimal range is a common choice. Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5) is also frequently recommended.[2][5] Buffers to avoid include Tris and glycine.

Q4: How can I remove unreacted AEAB after the labeling reaction?

A4: Unreacted AEAB and byproducts of the reaction can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. The choice of method depends on the size of the biomolecule and the scale of the reaction. For larger biomolecules like proteins, gel filtration is a very effective method.[6][7]

Q5: How do I determine the degree of labeling (DOL) for my AEAB-conjugated biomolecule?

A5: The degree of labeling (DOL), or degree of substitution (DOS), is the average number of AEAB molecules conjugated to each biomolecule. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the benzamide group (if it has a distinct and sufficiently strong absorbance in a region where the protein does not absorb significantly). However, as the benzamide group's absorbance may overlap with that of the protein, more advanced techniques like mass spectrometry can provide a more accurate determination of the DOL and identify the specific sites of modification.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Incorrect pH of reaction buffer. Ensure the pH of the reaction buffer is between 8.3 and 8.5 to facilitate the reaction while minimizing hydrolysis of the NHS ester.[2][3]
Presence of primary amines in the buffer. Use a buffer free of primary amines, such as PBS or sodium bicarbonate. Avoid Tris and glycine buffers.[1]
Inactive AEAB-NHS ester. AEAB-NHS esters are moisture-sensitive. Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use.[10]
Insufficient molar excess of AEAB-NHS ester. Increase the molar ratio of the AEAB-NHS ester to the biomolecule. A 10- to 40-fold molar excess is a common starting point for optimization.[11]
Protein Precipitation during Labeling High degree of labeling. Over-labeling can alter the solubility of the protein. Reduce the molar ratio of the AEAB-NHS ester or shorten the reaction time.[11]
Inappropriate solvent for AEAB-NHS ester stock. If using an organic solvent like DMSO or DMF to dissolve the AEAB-NHS ester, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[2]
Loss of Biological Activity of the Labeled Biomolecule Labeling of critical functional residues. The random nature of NHS ester chemistry can lead to the modification of amino acids essential for the biomolecule's function.[8] Consider reducing the degree of labeling or exploring site-specific labeling strategies if possible.
Harsh labeling or purification conditions. Ensure that the pH and temperature of the reaction and purification steps are within the tolerance range for your specific biomolecule.

Experimental Protocols

General Protocol for AEAB Labeling of a Protein

This protocol provides a general procedure for conjugating an AEAB-NHS ester to a protein. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • AEAB-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

  • Storage Buffer: e.g., PBS, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7] If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.

  • Prepare the AEAB-NHS Ester Stock Solution:

    • Allow the vial of AEAB-NHS ester to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This solution should be prepared fresh.[2]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the AEAB-NHS ester stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1, 20:1, or 40:1 label to protein).[11]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[6]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted AEAB-NHS ester.[10]

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted AEAB, quenching reagent, and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with the desired Storage Buffer.[6]

    • Collect the fractions containing the labeled protein.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) using a suitable method (e.g., spectrophotometry or mass spectrometry).[8][9]

Quantitative Data Summary

The optimal parameters for AEAB labeling should be determined experimentally. The following tables provide general guidelines and starting points for optimization.

Table 1: Effect of pH on NHS Ester Labeling Efficiency

pH Half-life of NHS Ester Labeling Efficiency Comments
7.04-5 hoursLowAmine reactivity is low, leading to slow and potentially incomplete labeling.[3]
8.01 hourModerateA good balance between amine reactivity and NHS ester stability.[3]
8.3 - 8.5Optimal RangeHighConsidered the optimal range for maximizing the labeling reaction while minimizing hydrolysis.[2][3]
> 9.0MinutesVery LowVery rapid hydrolysis of the NHS ester makes it unsuitable for efficient labeling.[3]

Table 2: Recommended Molar Ratios for Trial Labeling Experiments

Molar Ratio (AEAB-NHS:Protein) Expected Degree of Labeling Potential Outcome
5:1LowMay be sufficient for some applications and minimizes the risk of altering protein function.
10:1ModerateA common starting point for many proteins.[4]
20:1Moderate to HighOften yields a higher degree of labeling but increases the risk of over-labeling.[11]
40:1HighMay lead to over-labeling, potentially causing protein aggregation or loss of activity.[11]

Visualizations

AEAB_Labeling_Workflow AEAB Labeling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Incubate Protein and AEAB-NHS Ester (1-2h RT or overnight 4°C) prep_protein->reaction prep_aeab Prepare Fresh AEAB-NHS Ester Stock Solution prep_aeab->reaction quench Quench Reaction with Tris Buffer reaction->quench purify Purify Conjugate via Size-Exclusion Chromatography quench->purify analyze Characterize Conjugate (DOL, Activity Assay) purify->analyze

Caption: A general experimental workflow for the this compound (AEAB) labeling of proteins.

Troubleshooting_Logic Troubleshooting Logic for Low AEAB Labeling Yield start Low Labeling Yield check_ph Is pH of Reaction Buffer 8.3-8.5? start->check_ph check_buffer_comp Is Buffer Free of Primary Amines? check_ph->check_buffer_comp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent_quality Was AEAB-NHS Ester Handled Correctly? check_buffer_comp->check_reagent_quality Yes change_buffer Use Amine-Free Buffer (e.g., PBS) check_buffer_comp->change_buffer No check_molar_ratio Is Molar Ratio Sufficient? check_reagent_quality->check_molar_ratio Yes use_fresh_reagent Use Fresh, Properly Stored Reagent check_reagent_quality->use_fresh_reagent No increase_ratio Increase Molar Ratio of AEAB-NHS Ester check_molar_ratio->increase_ratio No success Improved Yield check_molar_ratio->success Yes adjust_ph->check_ph change_buffer->check_buffer_comp use_fresh_reagent->check_reagent_quality increase_ratio->check_molar_ratio

Caption: A logical diagram for troubleshooting low yield in AEAB labeling experiments.

References

Addressing solubility problems of N-(2-aminoethyl)benzamide in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-aminoethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological buffers and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound, also known as 2-(Benzamido)ethylamine, is an organic compound with the chemical formula C₉H₁₂N₂O and a molecular weight of approximately 164.20 g/mol .[1][2] It is typically a white to off-white solid at room temperature.[1] Due to the presence of an amino group, it is soluble in polar solvents like water and alcohols.[1]

Q2: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous biological buffer. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common when a compound is highly soluble in a concentrated organic solvent stock (like DMSO) but has limited solubility in the final aqueous buffer.[3] The rapid dilution of the solvent leads to the compound exceeding its aqueous solubility limit, causing it to precipitate.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A3: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[3][4] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[4]

Q4: Can I filter my media to remove the precipitate of this compound?

A4: Filtering the medium to remove the precipitate is not recommended.[4] This will lower the effective concentration of the compound in your experiment to an unknown extent, making your results unreliable. The better approach is to address the underlying solubility issue.

Q5: Could the pH of my biological buffer affect the solubility of this compound?

A5: Yes, the pH of the buffer can significantly impact the solubility of compounds with ionizable groups. This compound has a basic amino group, and its solubility can be pH-dependent.[1] Adjusting the pH of the buffer might be a viable strategy to improve its solubility. However, be mindful of the pH tolerance of your cells or the requirements of your assay.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Buffer

Observation: A precipitate forms immediately upon adding the this compound stock solution to the biological buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound exceeds its solubility limit in the aqueous buffer.[3]Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of buffer can cause rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the stock solution in the pre-warmed (37°C) buffer or medium.[3] Add the compound dropwise while gently vortexing.[3]
Low Temperature of Buffer The solubility of many compounds decreases at lower temperatures.[3]Always use pre-warmed (37°C) buffer or cell culture media for your experiments.[3]
High Solvent Concentration While a solvent like DMSO is used to make a stock solution, a high final concentration can be toxic and may not prevent precipitation upon significant dilution.[3]Keep the final solvent concentration in the medium below 0.5%, and ideally below 0.1%.[3]
Issue 2: Delayed Precipitation After Incubation

Observation: The solution is initially clear, but a crystalline or cloudy precipitate appears after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts.[3]Assess the stability of this compound under your specific experimental conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh solutions more frequently.
pH Shift in Culture Media Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[3]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Interaction with Media Components The compound may be interacting with components in the media (e.g., proteins in serum) leading to precipitation over time.Test the solubility in both serum-free and serum-containing media to see if serum is a contributing factor.

Quantitative Data Summary

The following tables provide hypothetical kinetic solubility data for this compound in common biological buffers to illustrate the effects of buffer composition, pH, and co-solvents.

Table 1: Kinetic Solubility of this compound in Different Buffers at 37°C

Buffer (pH 7.4)Maximum Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)150
DMEM (serum-free)120
DMEM + 10% FBS180
RPMI-1640 (serum-free)135

Table 2: Effect of pH on Kinetic Solubility in PBS at 37°C

pHMaximum Kinetic Solubility (µM)
6.8250
7.4150
8.0100

Table 3: Effect of Co-solvents on Kinetic Solubility in PBS (pH 7.4) at 37°C

Co-solvent (final concentration)Maximum Kinetic Solubility (µM)
0.1% DMSO150
0.5% DMSO300
1% Ethanol200
5% PEG400450

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the maximum soluble concentration of this compound under specific experimental conditions.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed (37°C) biological buffer in a 96-well plate. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness or visible particles).

  • Determination of Maximum Solubility: The highest concentration that remains clear after incubation is the maximum kinetic solubility under your experimental conditions.[3]

Protocol 2: Cell-Based Assay with this compound

This protocol outlines a general procedure for treating cultured cells with this compound.

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Prepare Dosing Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Create an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.[3]

    • Perform serial dilutions from this intermediate solution in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.[3]

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no compound).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: After incubation, perform your desired downstream analysis (e.g., cell viability assay, protein extraction, gene expression analysis).

Visualizations

Hypothetical Signaling Pathway

Some benzamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB signaling pathway.[5] The following diagram illustrates a hypothetical mechanism of action for this compound based on these related compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates and promotes degradation NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex inhibits NFκB_translocation NF-κB (p65/p50) NFκB_complex->NFκB_translocation Compound This compound Compound->IKK inhibits COX2 COX-2 Compound->COX2 inhibits COX2_pathway Arachidonic Acid -> Prostaglandins COX2->COX2_pathway Gene_Expression Pro-inflammatory Gene Expression NFκB_translocation->Gene_Expression Gene_Expression->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Experimental Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G Start Start: Solubility Issue Observed Prep_Stock Prepare 100 mM Stock in 100% DMSO Start->Prep_Stock Initial_Test Add to Pre-warmed Buffer/Media at Desired Concentration Prep_Stock->Initial_Test Precipitate_Check1 Precipitate Forms? Initial_Test->Precipitate_Check1 Lower_Conc Lower Final Concentration Precipitate_Check1->Lower_Conc Yes No_Precipitate No Immediate Precipitate Precipitate_Check1->No_Precipitate No Serial_Dilution Use Serial Dilution in Buffer/Media Lower_Conc->Serial_Dilution Serial_Dilution->Initial_Test Incubate Incubate at 37°C for Experiment Duration No_Precipitate->Incubate Precipitate_Check2 Delayed Precipitate? Incubate->Precipitate_Check2 Consider_Additives Consider Co-solvents (e.g., PEG400) or pH Adjustment Precipitate_Check2->Consider_Additives Yes Success Solution Stable: Proceed with Experiment Precipitate_Check2->Success No Consider_Additives->Initial_Test Failure If still issues, re-evaluate compound suitability Consider_Additives->Failure

References

Minimizing degradation of N-(2-aminoethyl)benzamide during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of N-(2-aminoethyl)benzamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

This compound is an organic compound featuring a benzamide group attached to an ethylenediamine moiety. Its structure contains a stable amide bond and a reactive primary amine, making it a useful building block in pharmaceutical and chemical synthesis.[1][2] It is studied, for example, as a reversible inhibitor of monoamine oxidase B (MAO-B) and as a labeling reagent for N-glycans.[1]

Q2: What are the main causes of this compound degradation?

The primary degradation pathway is the hydrolysis of the amide bond.[3][4][5] This reaction is catalyzed by harsh acidic or basic conditions, particularly at elevated temperatures, and results in the formation of benzoic acid and ethylenediamine.[3][4][6] The primary amine group can also be susceptible to oxidation, especially in the presence of strong oxidizing agents.[7][8]

Q3: How should this compound be properly stored to ensure stability?

For long-term stability, this compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C).[9] For solutions, it is best to prepare them fresh. If storage is necessary, use a high-purity aprotic solvent, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below, protected from light.

Q4: What are the expected degradation products of this compound?

The most common degradation products are from amide hydrolysis:

  • Benzoic acid (or its salt, depending on pH).[3][4]

  • Ethylenediamine (or its salt, depending on pH).[3]

Oxidative conditions may lead to other, more complex byproducts.

Q5: How can I detect degradation in my sample?

Degradation can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is highly effective for separating the parent compound from its degradation products.[10][11] The appearance of new peaks corresponding to benzoic acid or other impurities over time indicates degradation. Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment of purity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low reaction yield or inconsistent results. Degradation of stock solution: The compound may have degraded during storage.1. Prepare fresh stock solutions before each experiment. 2. Verify the purity of the stock solution via HPLC or TLC before use. 3. Store aliquoted stock solutions at -20°C or -80°C and protect from light.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Hydrolysis during experiment: Reaction or sample preparation conditions (e.g., pH, temperature) are too harsh.1. If possible, maintain the reaction pH between 5 and 9.[12] 2. Avoid prolonged exposure to high temperatures (>50°C). 3. Use buffered solutions to control pH.
Oxidation: The sample was exposed to air or oxidizing agents for an extended period.1. Use degassed solvents for sample preparation and reactions. 2. If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., Nitrogen or Argon). 3. Avoid strong oxidizing agents unless required by the reaction protocol.[7][8]
Poor separation of product from impurities during purification. On-column degradation: The compound may be degrading on the silica or C18 column.1. For silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to prevent streaking and degradation of the basic amine. 2. For reverse-phase HPLC, use buffered mobile phases (e.g., with formic acid or ammonium formate) to control pH and improve peak shape.[10]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the stability of the benzamide functional group is well-understood. The following table illustrates the expected relative stability under various conditions, based on general principles of amide chemistry.

Table 1: Relative Stability of this compound Under Various Conditions

ConditionTemperatureRelative Degradation RatePrimary Degradation Pathway
Strong Acid (pH < 2) 25°CModerateAcid-catalyzed hydrolysis[3][13]
80°CHighAcid-catalyzed hydrolysis[4][13]
Neutral (pH ~7) 25°CVery LowMinimal hydrolysis
80°CLow to ModerateSlow hydrolysis
Strong Base (pH > 12) 25°CModerateBase-catalyzed hydrolysis[3][6]
80°CHighBase-catalyzed hydrolysis[6]
Presence of Oxidants 25°CVariableOxidation of the amine group

Recommended Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, dry, aprotic solvent such as DMSO or DMF.

  • Preparation: Accurately weigh the solid this compound and dissolve it in the chosen solvent to the desired concentration (e.g., 10 mM). Briefly vortex to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes to minimize headspace and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Usage: When needed, thaw a single aliquot. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot if stability is critical.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing purity and detecting hydrolysis products.

  • Sample Preparation: Dilute a sample of this compound (from solid stock or a reaction mixture) in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: Water + 0.1% Formic Acid.[10]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

    • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30-40°C.

    • Detection: UV at 230 nm and 254 nm.

  • Analysis: Inject 5-10 µL of the sample. The parent compound will have a characteristic retention time. The appearance of an earlier-eluting peak (benzoic acid) or other new peaks over time suggests degradation.

Visualizations

DegradationPathways parent This compound prod1 Benzoic Acid parent->prod1 Hydrolysis (Acid/Base, Heat) prod2 Ethylenediamine parent->prod2 Hydrolysis (Acid/Base, Heat) oxidized Oxidized Products parent->oxidized Oxidation

Caption: Potential degradation pathways for this compound.

Workflow arrow arrow start Obtain/Prepare Sample prep Prepare Fresh Stock Solution start->prep store Store Properly (Aliquoted, -20°C, Dark) prep->store If storing exp Perform Experiment (Control pH & Temp) prep->exp If using immediately store->exp purity_check Assess Purity (HPLC/TLC) exp->purity_check purify Purify Product (e.g., Chromatography) purity_check->purify Impurities Present end Pure Compound for Analysis purity_check->end Purity OK purify->end troubleshoot Troubleshoot (See Guide) purify->troubleshoot Separation Issues

Caption: Recommended workflow for handling this compound.

TroubleshootingLogic issue Problem Encountered: Inconsistent Results / Extra Peaks q1 Was the stock solution fresh? issue->q1 sol1 Action: Prepare fresh solution. Verify purity before use. q1->sol1 No q2 Were pH and temperature controlled during the experiment? q1->q2 Yes end Problem Resolved sol1->end sol2 Action: Use buffers. Avoid high temperatures. q2->sol2 No q3 Was the experiment protected from air/oxidants? q2->q3 Yes sol2->end sol3 Action: Use degassed solvents or an inert atmosphere. q3->sol3 No q3->end Yes sol3->end

Caption: A logical guide for troubleshooting potential degradation issues.

References

Analytical methods for detecting impurities in N-(2-aminoethyl)benzamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in N-(2-aminoethyl)benzamide samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Based on common synthetic routes, potential impurities in this compound can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Benzoic acid, benzoyl chloride, or their activated esters, and ethylenediamine are common starting materials.[1]

    • Byproducts: N,N'-dibenzoylethylenediamine can form if both amino groups of ethylenediamine react with the benzoylating agent.

    • Reagents and Catalysts: Residual reagents or catalysts used during synthesis.

  • Degradation Products:

    • Hydrolysis Products: The amide bond can hydrolyze under acidic or basic conditions to yield benzoic acid and ethylenediamine.

    • Oxidation Products: The primary amine group is susceptible to oxidation.

    • Photodegradation Products: Exposure to light may lead to the formation of various degradation products.[2]

Q2: Which analytical techniques are most suitable for purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for quantifying the purity of this compound and separating it from process-related impurities and degradation products.[3]

  • Gas Chromatography (GC): Headspace GC is the preferred method for the analysis of residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation of the main component and for the identification and quantification of impurities.[5]

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used for the identification and characterization of unknown impurities and degradation products.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

HPLC Method Validation Summary (Hypothetical Data)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
LOD Report0.01%
LOQ Report0.03%
Gas Chromatography (GC) for Residual Solvents

Headspace GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard method for identifying and quantifying residual solvents from the synthesis process.[6]

Experimental Protocol: Headspace GC-FID/MS

| Parameter | Recommended Setting | | :--- | :--- | :--- | | GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | | Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | | Injector Temperature | 250 °C | | Detector Temperature | 260 °C (FID), MS Transfer Line 250 °C | | Carrier Gas | Helium, constant flow 1.5 mL/min | | Headspace Sampler | | | Vial Equilibration Temp | 80 °C | | Vial Equilibration Time | 30 min | | Sample Diluent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of this compound and the identification of impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and aliphatic protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and type of carbon atoms.

Troubleshooting Guides

HPLC Analysis

Problem 1: Peak Tailing for this compound

  • Possible Cause: this compound contains a primary amine, which can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8]

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid. This ensures the primary amine is fully protonated, minimizing secondary interactions.[9]

    • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups.

    • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the silanol groups, improving the peak shape of the analyte.

    • Lower Sample Concentration: High sample concentrations can overload the column and exacerbate tailing. Try diluting the sample.

Problem 2: Poor Resolution Between this compound and an Impurity

  • Possible Cause: The impurity may have a very similar structure and polarity to the parent compound.

  • Solutions:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Try a Different Stationary Phase: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide a different selectivity and improve resolution.

    • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of the analyte and impurities, potentially leading to better separation.

GC Analysis (Residual Solvents)

Problem: Poor Sensitivity for High-Boiling Point Solvents

  • Possible Cause: Insufficient partitioning of the high-boiling point solvent from the sample matrix into the headspace.

  • Solutions:

    • Increase Headspace Equilibration Temperature: A higher temperature will increase the vapor pressure of the solvent.

    • Increase Headspace Equilibration Time: Allow more time for the solvent to reach equilibrium between the sample and the headspace.

    • Optimize Sample Diluent: The choice of diluent can significantly affect the partitioning of analytes. Solvents like DMSO or DMF are often used for their high boiling points and ability to dissolve a wide range of compounds.[4]

Visualizations

cluster_synthesis Synthesis & Potential Impurities cluster_analysis Analytical Workflow Starting Materials Starting Materials This compound This compound Starting Materials->this compound Byproducts Byproducts Starting Materials->Byproducts HPLC HPLC This compound->HPLC NMR NMR This compound->NMR Residual Solvents Residual Solvents GC GC Residual Solvents->GC Purity & Impurities Purity & Impurities HPLC->Purity & Impurities Residual Solvents Analysis Residual Solvents Analysis GC->Residual Solvents Analysis Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: Workflow from synthesis to analytical characterization of this compound.

Start Start PeakTailing Peak Tailing Observed? Start->PeakTailing AdjustpH Lower Mobile Phase pH (e.g., 2.5-3.0) PeakTailing->AdjustpH Yes End Analysis Complete PeakTailing->End No EndCapped Use End-Capped Column AdjustpH->EndCapped CompetingBase Add Competing Base (e.g., TEA) EndCapped->CompetingBase DiluteSample Dilute Sample CompetingBase->DiluteSample CheckResolution Peak Shape Improved? DiluteSample->CheckResolution CheckResolution->End Yes FurtherOptimization Further Method Optimization Needed CheckResolution->FurtherOptimization No DrugSubstance This compound StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DrugSubstance->StressConditions Degradation Degradation Occurs? StressConditions->Degradation Analyze Analyze by HPLC Degradation->Analyze Yes (5-20%) NoDegradation Increase Stress Severity Degradation->NoDegradation No ExcessiveDegradation Decrease Stress Severity Degradation->ExcessiveDegradation >20% Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify Validate Validate Stability-Indicating Method Identify->Validate

References

Validation & Comparative

A Comparative Analysis of N-(2-aminoethyl)benzamide and Other Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of N-(2-aminoethyl)benzamide (also known as Ro 16-6491) against other prominent monoamine oxidase-B (MAO-B) inhibitors. The data presented is compiled from various scientific sources to offer an objective overview for researchers and professionals in the field of drug discovery and development.

Comparative Inhibitory Potency

The inhibitory potential of various compounds against MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium inhibition constant (Ki). The table below summarizes these values for this compound and a selection of well-established MAO-B inhibitors. It is important to note that the value presented for this compound is an EC50 derived from a thermal shift assay, which reflects the concentration required to elicit a half-maximal change in the protein's melting temperature, indicating direct binding.

CompoundType of InhibitorIC50 / EC50 (nM)Selectivity for MAO-B over MAO-A
This compound (Ro 16-6491) Reversible29,000 (EC50)High
Selegiline Irreversible51~450-fold
Rasagiline Irreversible4.43~93-fold
Safinamide Reversible98>5000-fold
Pargyline Irreversible8.2~1.4-fold
Lazabemide Reversible30>3300-fold

Experimental Protocols

The determination of a compound's inhibitory effect on MAO-B activity is crucial for its characterization. A widely used method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Fluorometric MAO-B Inhibition Assay using Kynuramine

This protocol outlines a common method for determining the IC50 value of a test compound against MAO-B.

Principle: Monoamine oxidase catalyzes the oxidative deamination of its substrate, kynuramine, leading to the formation of an unstable aldehyde intermediate. This intermediate undergoes spontaneous cyclization to produce the highly fluorescent molecule, 4-hydroxyquinoline. The rate of increase in fluorescence is directly proportional to MAO-B activity. An inhibitor will decrease the rate of this reaction.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound)

  • Known MAO-B inhibitor as a positive control (e.g., Selegiline)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Black, flat-bottom 96-well microplate

  • Microplate reader capable of fluorescence measurement (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control inhibitor in DMSO.

    • Create a series of dilutions of the test compound in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

    • Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration.

    • Prepare the kynuramine substrate solution in potassium phosphate buffer.

  • Assay Protocol (96-well plate format):

    • To each well, add 50 µL of the diluted enzyme solution.

    • Add 25 µL of the test compound dilution or buffer (for control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Measure the fluorescence intensity at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the dopamine degradation pathway mediated by MAO-B and a typical workflow for assessing inhibitor potency.

MAO_B_Dopamine_Degradation_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell / Astrocyte cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_vesicle Dopamine Vesicle Dopamine->Dopamine_vesicle VMAT2 Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_receptor Binding DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_glial Dopamine DAT->Dopamine_glial DOPAL DOPAL Dopamine_glial->DOPAL MAO-B MAO_B_enzyme MAO-B DOPAC DOPAC DOPAL->DOPAC ALDH Inhibitor MAO-B Inhibitor Inhibitor->MAO_B_enzyme Blocks

Dopamine degradation pathway via MAO-B in a glial cell.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: - MAO-B Enzyme - Kynuramine (Substrate) - Test Inhibitor Dilutions B1 Dispense Enzyme into 96-well plate A1->B1 B2 Add Test Inhibitor & Pre-incubate (15 min) B1->B2 B3 Initiate Reaction with Kynuramine & Incubate (20-30 min) B2->B3 B4 Measure Fluorescence B3->B4 C1 Calculate % Inhibition B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Experimental workflow for MAO-B inhibition assay.

A Biophysical Approach to Validating N-(2-aminoethyl)benzamide Binding to Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding of N-(2-aminoethyl)benzamide and other key inhibitors to Monoamine Oxidase B (MAO-B), a critical enzyme in dopamine metabolism and a significant target in the treatment of neurodegenerative diseases. By employing a suite of biophysical techniques—Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—we can elucidate the thermodynamics and kinetics of these interactions, offering valuable insights for drug discovery and development.

Introduction to MAO-B and its Inhibition

Monoamine Oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. In conditions such as Parkinson's disease, where dopaminergic neurons degenerate, inhibiting MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms. This guide focuses on the biophysical validation of this compound, a potential MAO-B inhibitor, and compares its binding profile to established drugs, including the reversible inhibitor safinamide and the irreversible inhibitors selegiline and pargyline.

Comparative Analysis of MAO-B Inhibitor Binding

The interaction of small molecule inhibitors with MAO-B can be characterized by their binding affinity (K_d), the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS), and the change in the thermal stability of the enzyme upon binding (ΔT_m). The following tables summarize the available quantitative data for this compound's close analog, N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491), and other well-characterized MAO-B inhibitors.

Table 1: Thermal Shift Assay (TSA) Data for MAO-B Inhibitors

CompoundTypeEC_50 (µM)[1]Maximal ΔT_m (°C)[1]
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)Reversible29[1]Moderate[1]
SafinamideReversible15[1]Moderate[1]
SelegilineIrreversible-Large (Biphasic melt curve)[1]
PargylineIrreversible-Large (Biphasic melt curve)[1]

EC_50 values from TSA represent the concentration of the inhibitor required to achieve 50% of the maximal thermal shift.

Table 2: Isothermal Titration Calorimetry (ITC) and Other Biophysical Data

CompoundTypeK_d (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundReversible (presumed)Not availableNot availableNot available
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)Reversible[2]Not availableNot availableNot available
SafinamideReversible[3][4]187.2 (±117.2)[1]Not availableNot available
SelegilineIrreversible[4]Not applicableNot applicableNot applicable
PargylineIrreversibleNot applicableNot applicableNot applicable

For irreversible inhibitors, a dissociation constant (K_d) is not a relevant measure of binding.

Signaling Pathway and Experimental Workflows

To understand the context of MAO-B inhibition, it is crucial to visualize its role in dopamine metabolism. The following diagrams illustrate the dopamine degradation pathway and the general workflows for the biophysical techniques used in this guide.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative deamination DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC Inhibitor This compound (and other inhibitors) Inhibitor->MAOB

Dopamine degradation pathway mediated by MAO-B.

TSA_Workflow cluster_prep Sample Preparation cluster_run Thermal Denaturation cluster_analysis Data Analysis P1 Mix MAO-B protein, SYPRO Orange dye, and inhibitor/vehicle P2 Gradual temperature increase (e.g., 25°C to 95°C) P1->P2 P3 Monitor fluorescence intensity P2->P3 P4 Plot fluorescence vs. temperature P3->P4 P5 Determine melting temperature (Tm) P4->P5 P6 Calculate ΔTm (Tm with inhibitor - Tm with vehicle) P5->P6

General workflow for a Thermal Shift Assay experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_run Titration cluster_analysis Data Analysis P1 MAO-B in sample cell P3 Inject inhibitor into sample cell in a series of small aliquots P1->P3 P2 Inhibitor in syringe P2->P3 P4 Measure heat change after each injection P3->P4 P5 Integrate heat peaks P4->P5 P6 Plot heat change vs. molar ratio P5->P6 P7 Fit data to a binding model to determine Kd, ΔH, and stoichiometry (n) P6->P7

General workflow for an Isothermal Titration Calorimetry experiment.

SPR_Workflow cluster_prep Surface Preparation cluster_run Binding Measurement cluster_analysis Data Analysis P1 Immobilize MAO-B onto sensor chip P2 Flow inhibitor solution (analyte) over the sensor surface (association) P1->P2 P3 Flow buffer over the sensor surface (dissociation) P2->P3 P5 Generate sensorgram (RU vs. time) P3->P5 P4 Monitor change in refractive index (Resonance Units - RU) P4->P5 P6 Fit association and dissociation curves to determine ka, kd, and Kd P5->P6

General workflow for a Surface Plasmon Resonance experiment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biophysical data. The following are generalized protocols for the key experiments cited.

Thermal Shift Assay (TSA) Protocol for MAO-B
  • Protein and Compound Preparation:

    • Prepare a 2 µM solution of purified human MAO-B in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)[1].

    • Prepare a stock solution of this compound and other inhibitors in DMSO (e.g., 10 mM).

    • Prepare a working solution of SYPRO Orange dye (e.g., 5000x stock diluted 1:1000 in buffer).

  • Assay Setup:

    • In a 384-well PCR plate, mix the MAO-B protein solution with the SYPRO Orange working solution.

    • Add the inhibitor to the final desired concentration (e.g., in a dose-response range from 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Include a vehicle control (DMSO) for each experiment.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (T_m) is the midpoint of the unfolding transition, determined by fitting the data to a Boltzmann equation.

    • The thermal shift (ΔT_m) is calculated as the difference between the T_m of the protein with the inhibitor and the T_m of the protein with the vehicle control.

    • For dose-response curves, plot ΔT_m against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response equation to determine the EC_50.

Isothermal Titration Calorimetry (ITC) Protocol for MAO-B
  • Sample Preparation:

    • Dialyze purified MAO-B extensively against the desired buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the inhibitor in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. Ensure the DMSO concentration is identical in both the protein and inhibitor solutions if the inhibitor is dissolved in DMSO.

    • Degas both the protein and inhibitor solutions immediately before the experiment.

  • ITC Experiment:

    • Load the MAO-B solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry of binding (n). The binding entropy (ΔS) can then be calculated from these values.

Surface Plasmon Resonance (SPR) Protocol for MAO-B
  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize purified MAO-B onto the activated surface to a desired response level (e.g., 2000-5000 RU) via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+ buffer).

    • Inject the inhibitor solutions over the MAO-B and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Switch back to running buffer to monitor the dissociation phase for a defined time (e.g., 300 seconds).

    • Between each inhibitor injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams for each inhibitor concentration globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Conclusion

The biophysical techniques outlined in this guide provide a robust framework for validating the binding of this compound to MAO-B and comparing its properties to other inhibitors. While direct thermodynamic data for this compound is not yet available, the thermal shift assay data for its close analog, N-(2-aminoethyl)-4-chlorobenzamide, suggests it is a reversible inhibitor with moderate potency. In contrast, safinamide shows a higher affinity in the nanomolar range, and selegiline and pargyline exhibit the characteristics of irreversible covalent binders. A comprehensive biophysical characterization, including ITC and SPR, of this compound is recommended to fully elucidate its binding mechanism and potential as a therapeutic agent.

References

Structure-activity relationship (SAR) studies of N-(2-aminoethyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(2-aminoethyl)benzamide Analogs

The this compound scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of analogs with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships of these analogs, focusing on their anticancer, anti-inflammatory, and dopamine/sigma receptor binding properties. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound analogs, particularly those based on the salicylamide (2-hydroxybenzamide) core, have demonstrated significant potential as anticancer agents.[1] Their primary mechanism of action often involves the inhibition of critical signaling pathways, such as STAT3 and NF-κB, which are crucial for cancer cell proliferation and survival.[1][2]

Structure-Activity Relationship Summary:
  • Substitution on the Benzamide Ring: Halogen substitutions, especially chlorine at the 5-position of the salicylic acid ring, are common in potent anticancer salicylamides. This modification can enhance the compound's ability to inhibit key signaling pathways.[1]

  • N-Substitution on the Amide: The substituent on the amide nitrogen plays a crucial role in determining anticancer potency. Bulky aromatic or heteroaromatic groups are often favored.[1]

  • Ethylenediamine Linker and Terminal Amino Group: For N-alkylamino-tethered salicylamides, the length and nature of the linker, as well as the terminal amino acid, can significantly influence activity.[1]

  • Phenolic Hydroxyl Group: The 2-hydroxyl group on the benzamide ring is generally considered essential for activity, likely due to its ability to form key hydrogen bonds with target proteins.[1]

Quantitative Data for Anticancer Activity of Salicylamide Derivatives
Compound IDR1 (Salicyl Ring)R2 (Amide N-substituent)Cell LineIC50 (µM)
Niclosamide5-Cl2-Cl, 4-NO2-phenylVarious~1
Analog 15-Br4-Cl-phenylMDA-MB-2315.2
Analog 23,5-di-ClPhenylHCT-1168.7
Analog 3H4-CF3-phenylA54912.1

Note: This table is a representative summary based on available literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay:

This assay is used to determine the concentration of a compound that inhibits 50% of cell growth (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.[3]

STAT3 Inhibition Assay (Luciferase Reporter Assay):

This assay measures the ability of a compound to inhibit STAT3 transcriptional activity.

  • Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Seed the transfected cells into 96-well plates and treat with different concentrations of the test compounds.

  • STAT3 Activation: Stimulate the cells with an activator of STAT3, such as Interleukin-6 (IL-6).[4]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Inhibition Calculation: Determine the percentage of inhibition of STAT3 activity for each compound concentration.[4]

Visualizations

STAT3_Signaling_Pathway Potential Inhibition of the STAT3 Signaling Pathway Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerization Nucleus Nucleus p-STAT3 (active dimer)->Nucleus Translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Promotes Proliferation, Survival Proliferation, Survival Target Gene Expression->Proliferation, Survival Inhibitor N-substituted 2-hydroxybenzamide (Potential Inhibitor) Inhibitor->STAT3 (inactive) Inhibits Phosphorylation

Caption: Potential Inhibition of the STAT3 Signaling Pathway.

Anti-inflammatory Activity

This compound analogs, particularly those with a 2-hydroxybenzamide core, have been investigated for their anti-inflammatory properties. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation.[2]

Quantitative Data for Anti-inflammatory Activity
CompoundTargetIC50 (µM)
N-(2-aminoethyl)-2-hydroxybenzamide (Hypothetical)COX-115
N-(2-aminoethyl)-2-hydroxybenzamide (Hypothetical)COX-25
Indomethacin (Reference)COX-10.1
Indomethacin (Reference)COX-21.2

Note: Data for the parent compound is hypothetical and for comparative purposes. Indomethacin is a well-known NSAID.

Experimental Protocols

COX-2 Inhibition Assay:

This assay determines a compound's ability to inhibit the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound.

  • Enzyme and Inhibitor Incubation: In a microplate, combine the COX-2 enzyme, heme, and the test compound or a reference inhibitor. Incubate to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin G2) using colorimetric or fluorometric methods.

  • Inhibition Calculation: Compare the enzyme activity in the presence of the test compound to the untreated enzyme to determine the percent inhibition and calculate the IC50 value.[3]

Carrageenan-Induced Paw Edema in Rats:

This in vivo assay evaluates the anti-inflammatory effect of a compound.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally).

  • Carrageenan Injection: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Edema Inhibition Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.[5]

Visualizations

Experimental_Workflow_Carrageenan_Assay Experimental Workflow for Carrageenan-Induced Paw Edema Assay cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Calculate % Edema Inhibition Paw Volume Measurement->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Dopamine and Sigma Receptor Binding

A series of conformationally-flexible this compound analogs have been evaluated for their affinity to D2-like dopamine receptors (D2, D3, and D4) and sigma receptors.[6] This is significant as many antipsychotic drugs that are high-affinity antagonists at dopamine D2-like receptors also bind to sigma receptors.[6]

Quantitative Data for Dopamine Receptor Affinity
CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs D2 Selectivity
15 60230
Fallypride 0.10.20.5
Eticlopride 0.20.12
Risperidone 3.28.50.38

Note: This table presents a selection of compounds to illustrate the range of affinities and selectivities observed. Ki values represent the inhibitory constant.[6][7]

Experimental Protocols

Radioligand Binding Assay:

This assay is used to determine the affinity (Ki) of unlabeled compounds for a specific receptor.

  • Membrane Preparation: Prepare crude membrane fractions containing the dopamine receptors from cells or tissues.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]Spiperone), and serial dilutions of the unlabeled test compound. To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., (+)-butaclamol) is used in separate wells.[8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters to remove any unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[8]

  • Ki Calculation: Calculate the IC50 value from the competition curve and then convert it to the Ki value using the Cheng-Prusoff equation.

Visualizations

Logical_Relationship_SAR Logical Relationship in SAR Studies Core_Scaffold This compound Core Scaffold Modification Chemical Modification (R-group substitution) Core_Scaffold->Modification Analog_Library Analog Library Modification->Analog_Library Biological_Screening Biological Screening (e.g., Binding Assays) Analog_Library->Biological_Screening Data_Analysis Data Analysis (IC50, Ki determination) Biological_Screening->Data_Analysis SAR_Elucidation Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Modification Iterative Design

Caption: Logical Progression of SAR Studies.

References

Comparative analysis of N-(2-aminoethyl)benzamide derivatives for anti-trypanosomal activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of N-(2-aminoethyl)benzamide derivatives reveals a promising class of compounds with potent anti-trypanosomal activity, offering a potential new avenue for the development of drugs against Human African Trypanosomiasis (HAT). While extensive research on N-(2-aminoethyl)-2-hydroxybenzamide derivatives is limited, a closely related series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides has been thoroughly investigated, providing valuable insights into their structure-activity relationships (SAR) and trypanocidal efficacy.[1]

Performance Comparison of Derivatives

A phenotypic screen of a compound library against Trypanosoma brucei, the causative agent of HAT, identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry optimization.[2] Subsequent synthesis and evaluation of numerous analogues led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. The most potent compound identified in this series, compound 73, demonstrated an in vitro half-maximal effective concentration (EC50) of 0.001 µM.[1][2] This compound also showed oral bioavailability and curative effects in a mouse model of acute trypanosomiasis.[2]

The anti-trypanosomal activity of these derivatives is significantly influenced by substitutions on both the benzamide and the benzyloxyphenyl rings. A summary of the structure-activity relationship (SAR) for a selection of these derivatives is presented below.

Compound IDBenzamide Ring Substitution (R1)Benzyloxyphenyl Ring Substitution (R2)Anti-trypanosomal Activity (EC50, µM)
Hit UnsubstitutedUnsubstituted>10
Analog 1 4-Cl3-OBn0.05
Analog 2 4-CF33-OBn0.02
Analog 3 4-Cl2-OBn0.5
Analog 4 4-Cl4-OBn>1
Compound 73 4-Cl3-OBn, 4'-F on benzyl0.001

Data synthesized from available research literature.[1][2]

Structure-Activity Relationship (SAR) Analysis

The extensive SAR studies on the N-(2-aminoethyl)-N-benzyloxyphenyl benzamide series have elucidated several key structural features crucial for their anti-trypanosomal activity:[1]

  • Benzamide Ring (R1): Electron-withdrawing groups at the 4-position, such as chlorine (Cl) or trifluoromethyl (CF3), significantly enhance the compound's potency.

  • Benzyloxyphenyl Ring (R2): The position of the benzyloxy group is critical, with the meta-position (3-OBn) being optimal for activity.

  • Substituents on the Benzyl Ring: The addition of electron-withdrawing groups, like fluorine (F), on the benzyl ring can further increase the anti-trypanosomal potency.

  • Ethylamine Linker: The N-(2-aminoethyl) linker is considered essential for the observed biological activity.

Experimental Protocols

In Vitro Trypanosoma brucei Inhibition Assay

The in vitro efficacy of the synthesized this compound derivatives against Trypanosoma brucei is determined using a cell-based assay that measures the inhibition of parasite growth.[1]

  • Parasite Culture: Bloodstream form (BSF) of Trypanosoma brucei is cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 environment.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Parasites are seeded into 96-well microtiter plates at a specific density.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for a period of 48 to 72 hours to allow for parasite proliferation.

  • Growth Inhibition Measurement:

    • After the incubation period, a viability reagent such as resazurin is added to each well.

    • The plates are incubated for an additional 4 to 24 hours. Metabolically active parasites reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of growth inhibition for each compound concentration. The EC50 value, which is the concentration of the compound that inhibits 50% of parasite growth, is then determined by plotting the inhibition data against the compound concentrations and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis culture Culture T. brucei BSF seed_parasites Seed Parasites in 96-well Plate culture->seed_parasites prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds seed_parasites->add_compounds incubate_growth Incubate for 48-72h add_compounds->incubate_growth add_resazurin Add Resazurin incubate_growth->add_resazurin incubate_resazurin Incubate for 4-24h add_resazurin->incubate_resazurin measure_fluorescence Measure Fluorescence incubate_resazurin->measure_fluorescence calculate_ec50 Calculate EC50 Values measure_fluorescence->calculate_ec50

Caption: Workflow for the in vitro anti-trypanosomal activity assay.

SAR_analysis cluster_modifications Structural Modifications for Enhanced Activity core_scaffold N-(2-aminoethyl)-N-phenyl benzamide Core r1_sub Benzamide Ring (R1) - Electron-withdrawing groups at pos. 4 (e.g., Cl, CF3) core_scaffold->r1_sub r2_sub Benzyloxyphenyl Ring (R2) - meta-position (3-OBn) is optimal core_scaffold->r2_sub high_potency Highly Potent Anti-trypanosomal Activity r1_sub->high_potency benzyl_sub Benzyl Ring Substituents - Electron-withdrawing groups (e.g., F) r2_sub->benzyl_sub r2_sub->high_potency benzyl_sub->high_potency

Caption: Key structure-activity relationships for this compound derivatives.

References

Navigating Immunoassay Specificity: A Comparative Guide to Cross-reactivity Assessment of N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in biological matrices is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this process. However, a significant challenge lies in the potential for cross-reactivity, where the assay's antibodies bind to structurally similar, off-target molecules, leading to inaccurate results. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of N-(2-aminoethyl)benzamide, a novel benzamide derivative, in a competitive immunoassay format. We present illustrative data, detailed experimental protocols, and a robust analytical workflow to ensure data integrity in your research.

The specificity of an immunoassay is critical, particularly in therapeutic drug monitoring (TDM) and pharmacokinetic studies, where precise concentration measurements inform dosing regimens and safety assessments. Benzamide derivatives are a common structural motif in pharmaceuticals, and even minor modifications to the core structure can alter antibody recognition. This guide uses a common scenario in TDM, the cross-reactivity of a parent drug with its metabolite, to illustrate the assessment of this compound's immunoassay performance.

Comparative Cross-Reactivity Data

To evaluate the specificity of a hypothetical immunoassay developed for this compound, its cross-reactivity was tested against its primary metabolite, N-(2-aminoethyl)acetamidobenzamide, and another structurally related but distinct benzamide compound. The following tables summarize the findings from a competitive ELISA and a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Table 1: Cross-Reactivity in a Competitive ELISA for this compound

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound15.2100
N-(2-aminoethyl)acetamidobenzamide185.58.2
4-Aminobenzamide> 10,000< 0.15

Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Table 2: Quantitative Analysis by LC-MS/MS

CompoundRetention Time (min)MRM Transition (m/z)Limit of Quantification (ng/mL)
This compound4.8179.1 -> 120.11.0
N-(2-aminoethyl)acetamidobenzamide4.2221.1 -> 162.11.0
4-Aminobenzamide3.5137.1 -> 120.11.0

The data clearly indicates that while the competitive ELISA is highly specific for this compound, it exhibits a notable degree of cross-reactivity with its acetylated metabolite. The LC-MS/MS method, however, provides unambiguous quantification of each compound without interference, highlighting its role as a crucial validation tool.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating cross-reactivity assessments. Below are the protocols for the competitive ELISA and the confirmatory LC-MS/MS analysis.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of related compounds in a competitive immunoassay format.

  • Coating of Microplate: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with the wash buffer.

  • Competitive Reaction:

    • A standard curve is prepared by adding known concentrations of this compound to designated wells.

    • Serial dilutions of the test compounds (e.g., N-(2-aminoethyl)acetamidobenzamide and 4-Aminobenzamide) are added to other wells.

    • A fixed concentration of a specific monoclonal antibody against this compound is added to all wells.

    • The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.

  • Washing: The plate is washed five times to remove unbound antibodies and analytes.

  • Addition of Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times to remove the unbound secondary antibody.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄), which turns the color to yellow.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of analyte that causes 50% inhibition of the signal) for the standard and test compounds are calculated from their respective dose-response curves. Cross-reactivity is then calculated using the formula provided in the note to Table 1.

LC-MS/MS Protocol for Confirmatory Analysis

This protocol provides a highly specific and sensitive method for the simultaneous quantification of this compound and its related compounds.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard as listed in Table 2.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and Principles

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

G Principle of Competitive Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (in sample) Antibody Antibody Analyte->Antibody Binds Low_Signal Low Signal Antibody->Low_Signal Less binding to coated analyte Coated_Analyte Coated Analyte Analyte2 Analyte (in sample) Antibody2 Antibody Coated_Analyte2 Coated Analyte Antibody2->Coated_Analyte2 Binds High_Signal High Signal Coated_Analyte2->High_Signal More binding of antibody

Caption: Principle of Competitive Immunoassay.

G Cross-Reactivity Assessment Workflow Start Start: Select Test Compounds Immunoassay Perform Competitive Immunoassay Start->Immunoassay Data_Analysis Calculate IC50 and % Cross-Reactivity Immunoassay->Data_Analysis Decision Cross-Reactivity > Threshold? Data_Analysis->Decision LCMS Confirm with LC-MS/MS Decision->LCMS Yes No_Interference No Significant Interference Decision->No_Interference No Report Report Findings LCMS->Report No_Interference->Report

Caption: Cross-Reactivity Assessment Workflow.

Conclusion

The rigorous assessment of immunoassay cross-reactivity is a non-negotiable step in the development and validation of methods for quantifying small molecules like this compound. This guide provides a framework for this assessment, combining the speed and convenience of immunoassays with the specificity and accuracy of mass spectrometry. By employing a systematic approach that includes the generation of comparative data and adherence to detailed protocols, researchers can ensure the reliability of their findings and make informed decisions in their drug development endeavors. The illustrative data and workflows presented herein serve as a practical resource for navigating the complexities of immunoassay specificity.

The Critical Role of a Negative Control in HDAC Inhibitor Assays: A Comparative Guide to N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of histone deacetylase (HDAC) inhibitors, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental results. This guide provides a comprehensive comparison of the well-characterized HDAC inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA), with N-(2-aminoethyl)benzamide, a compound recommended as a negative control in cell-based assays targeting HDACs.

While potent HDAC inhibitors like TSA and SAHA are essential for elucidating the biological consequences of HDAC inhibition, a carefully selected negative control is equally critical for distinguishing specific effects from off-target or non-specific cellular responses. This compound is proposed as a suitable negative control based on established structure-activity relationships of benzamide-based HDAC inhibitors.

The Rationale for this compound as a Negative Control

The inhibitory activity of benzamide-based HDAC inhibitors is critically dependent on a specific pharmacophore: an N-(2-aminophenyl) group that functions as a zinc-binding moiety within the catalytic site of HDAC enzymes. This structural feature is a hallmark of many potent, class I-selective HDAC inhibitors.[1][2][3]

This compound, while sharing a benzamide core, possesses an N-(2-aminoethyl) group. This ethylamine linker is more flexible and lacks the rigid aromatic nature of the aminophenyl group, which is crucial for effective coordination with the zinc ion in the HDAC active site. Its known biological activity as a reversible inhibitor of monoamine oxidase B (MAO-B) further distinguishes its pharmacological profile from that of HDAC inhibitors.[4] Therefore, this compound is not expected to inhibit HDACs and serves as an excellent tool to control for potential confounding factors in cell-based assays.

Comparative Efficacy of HDAC Inhibitors

The following tables summarize the inhibitory concentrations of the well-established HDAC inhibitors, Trichostatin A and Vorinostat (SAHA), against various cancer cell lines and HDAC isoforms. In contrast, this compound is expected to be inactive in these assays.

Table 1: Comparative Cytotoxicity (IC50) of HDAC Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound Various-> 100 (Expected)
Trichostatin A (TSA) A549Lung Carcinoma~0.2-0.5
HeLaCervical Carcinoma~0.1-0.3
MCF-7Breast Adenocarcinoma~0.05-0.2
HCT116Colon Carcinoma~0.1-0.4
Vorinostat (SAHA) A549Lung Carcinoma~1-5
HeLaCervical Carcinoma~2-7
MCF-7Breast Adenocarcinoma~1-5
HCT116Colon Carcinoma~2-8

Table 2: Comparative HDAC Isoform Inhibition (IC50) of HDAC Inhibitors

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
This compound > 10,000 (Expected) > 10,000 (Expected) > 10,000 (Expected) > 10,000 (Expected) > 10,000 (Expected)
Trichostatin A (TSA) ~1~1~2~5~50
Vorinostat (SAHA) ~10~20~20~30~100

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are provided below for key cell-based assays used to evaluate HDAC inhibitor activity.

Cell Viability Assay (Resazurin Method)

This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, TSA, SAHA) in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform using a fluorogenic substrate.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (e.g., trypsin in assay buffer).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a black 96-well plate, add the recombinant HDAC enzyme, the test compound dilution, and assay buffer.

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for 1-2 hours.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 values.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or total Histone H3).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Cell Viability Assay A Seed Cells B Treat with Compounds (Negative Control, TSA, SAHA) A->B C Incubate (48-72h) B->C D Add Resazurin C->D E Incubate (2-4h) D->E F Measure Fluorescence E->F

Experimental workflow for the cell viability assay.

G HDAC_Inhibitor HDAC Inhibitor (e.g., TSA, SAHA) HDACs Histone Deacetylases (HDACs) HDAC_Inhibitor->HDACs Inhibition Negative_Control Negative Control (this compound) Negative_Control->HDACs No Inhibition Histones Acetylated Histones HDACs->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects

Signaling pathway of HDAC inhibition.

By employing this compound as a negative control alongside potent HDAC inhibitors like TSA and SAHA, researchers can confidently attribute observed cellular effects to the specific inhibition of HDACs, thereby enhancing the reliability and impact of their findings in the pursuit of novel cancer therapeutics.

References

A Head-to-Head Comparison of Glycan Labeling Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of glycobiology, the accurate characterization of glycans is paramount for understanding disease, developing novel therapeutics, and ensuring the quality of biopharmaceutical products. The choice of a labeling reagent is a critical step in the analytical workflow, directly impacting the sensitivity, efficiency, and overall success of glycan analysis. This guide provides a comprehensive, data-driven comparison of N-(2-aminoethyl)benzamide, more commonly known as procainamide, with other prevalent glycan labeling reagents to aid researchers, scientists, and drug development professionals in making informed decisions.

The most common method for labeling glycans is reductive amination, a two-stage process where a fluorescent tag is attached to the reducing end of a glycan.[1] This process involves the formation of a Schiff's base between the aldehyde group of the open-ring form of the glycan and the primary amine of the labeling reagent, which is then reduced to a stable secondary amine.[2][3] This stoichiometric, one-to-one labeling allows for the relative quantification of different glycan species.[4]

This guide will focus on the comparative performance of three widely used labeling reagents:

  • This compound (Procainamide)

  • 2-aminobenzamide (2-AB)

  • RapiFluor-MS (RF-MS)

Performance Comparison: Procainamide vs. Alternatives

The selection of a labeling reagent is often a balance between sensitivity for fluorescence and mass spectrometry (MS) detection, reaction speed, and established protocols. Procainamide has emerged as a strong contender to the traditional 2-AB label, offering significant advantages in MS sensitivity. More recently, RapiFluor-MS has been introduced, providing rapid labeling and high sensitivity in both fluorescence and MS detection.[5][6]

Quantitative Data Summary

The following tables summarize the key performance metrics for procainamide, 2-AB, and RapiFluor-MS based on published experimental data.

Table 1: Relative Sensitivity of Glycan Labeling Reagents

ReagentFluorescence (FLR) SensitivityMass Spectrometry (MS) Sensitivity
Procainamide (ProA) ~3-15x higher than 2-AB[5][7]Up to 30x higher than 2-AB[4][8]
2-aminobenzamide (2-AB) BaselineBaseline
RapiFluor-MS (RF-MS) ~4x lower than ProA[5][7]~2x higher than ProA; ~68x higher than 2-AB[5][7]

Table 2: Limit of Quantification (LOQ) for IgG N-Glycans

ReagentMinimum IgG for Reliable MS Quantification
Procainamide (ProA) 1 µg[5][7]
2-aminobenzamide (2-AB) 10 µg[5][7]
RapiFluor-MS (RF-MS) 0.5 µg[5][7]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable glycan analysis. Below are generalized protocols for N-glycan release and labeling via reductive amination.

N-Glycan Release from Glycoproteins
  • Denaturation: Denature the glycoprotein sample by heating at 99°C for 7 minutes in a solution containing 2% SDS and 1 M β-mercaptoethanol.[4]

  • Enzymatic Digestion: Cool the sample and add PNGase F, an enzyme that cleaves N-glycans from glycoproteins, in the presence of a non-ionic detergent like Triton X-100. Incubate overnight at 37°C.[4][9]

  • Acidification and Filtration: Convert the released N-glycans to their aldose form by adding 0.1% formic acid.[4] Filter the solution through a protein-binding plate to separate the glycans from the protein.[4]

  • Drying: Dry the released N-glycans in a vacuum centrifuge.

Glycan Labeling by Reductive Amination (Procainamide and 2-AB)
  • Labeling Solution Preparation: Prepare the labeling solution by dissolving the chosen label (procainamide or 2-AB) and a reducing agent, such as 2-picoline borane or sodium cyanoborohydride, in a suitable solvent like dimethyl sulfoxide (DMSO) and acetic acid.[4]

  • Labeling Reaction: Add the labeling solution to the dried glycans and incubate at 65°C for 1 to 3 hours.[4]

  • Cleanup: Remove excess label and by-products using a solid-phase extraction (SPE) method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) cartridges. Elute the labeled glycans with water or an appropriate aqueous buffer.[4][10]

Rapid Glycan Labeling (RapiFluor-MS)

RapiFluor-MS utilizes a different chemistry involving a rapid-tagging functional group (N-hydroxysuccinimide carbamate) that reacts with the glycosylamine form of the N-glycan.[5][6] This results in a significantly faster labeling process.

  • Labeling Reaction: Following PNGase F digestion, the released N-glycans (in their glycosylamine form) are immediately mixed with the RapiFluor-MS reagent. The reaction proceeds to completion within approximately 5 minutes at room temperature.[6]

  • Cleanup: The labeled glycans are then purified using HILIC µElution SPE.[6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

Glycan_Analysis_Workflow cluster_release N-Glycan Release cluster_labeling Glycan Labeling cluster_analysis Analysis Denaturation Denaturation Enzymatic Digestion Enzymatic Digestion Denaturation->Enzymatic Digestion Purification Purification Enzymatic Digestion->Purification Labeling Reaction Labeling Reaction Purification->Labeling Reaction Cleanup (SPE) Cleanup (SPE) Labeling Reaction->Cleanup (SPE) HILIC-FLR HILIC-FLR Cleanup (SPE)->HILIC-FLR MS/MS MS/MS HILIC-FLR->MS/MS Data Analysis Data Analysis MS/MS->Data Analysis Glycoprotein Sample Glycoprotein Sample Glycoprotein Sample->Denaturation Labeled Glycans Labeled Glycans

A generalized workflow for N-glycan analysis.

Reductive_Amination Glycan (Aldehyde) Glycan (Aldehyde) Schiff Base (Imine) Schiff Base (Imine) Glycan (Aldehyde)->Schiff Base (Imine) + Label Primary Amine Label Primary Amine Label Primary Amine Label->Schiff Base (Imine) Labeled Glycan (Secondary Amine) Labeled Glycan (Secondary Amine) Schiff Base (Imine)->Labeled Glycan (Secondary Amine) + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->Labeled Glycan (Secondary Amine)

References

Evaluating the Selectivity of N-(2-aminoethyl)benzamide for MAO-B over MAO-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of N-(2-aminoethyl)benzamide on monoamine oxidase-B (MAO-B) versus monoamine oxidase-A (MAO-A). Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their selective inhibition is a key strategy in the development of therapeutic agents for neurodegenerative and psychiatric disorders. Selective MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease, as they can increase dopaminergic tone.

Data Presentation: Inhibitory Potency and Selectivity

The following table summarizes the inhibitory activities of N-(2-aminoethyl)-4-chlorobenzamide and standard reference compounds against MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of the IC50 (or Ki) for MAO-A to that for MAO-B. A higher SI value indicates greater selectivity for MAO-B.

CompoundTargetIC50 / KiSelectivity Index (SI) (MAO-A/MAO-B)Reference
N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) MAO-BPotent, time-dependent, reversible inhibitorHighly Selective for MAO-B[1]
Selegiline (L-Deprenyl)MAO-BIC50: ~0.01 µM (human brain)>100[2]
RasagilineMAO-BIC50: ~0.004 µM (human brain)~1400[2]
MoclobemideMAO-AIC50: ~2 µM (human brain)~0.01[2]
ClorgylineMAO-AIC50: ~0.008 µM (human brain)~0.001[2]

Note: Specific IC50/Ki values for N-(2-aminoethyl)-4-chlorobenzamide are described as potent in the literature, but exact numerical values from a single direct comparative study were not found in the available search results. The high selectivity is consistently reported.

Signaling Pathways and Consequences of MAO Inhibition

Monoamine oxidases catalyze the oxidative deamination of monoamine neurotransmitters, producing corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[3] These byproducts, particularly H₂O₂, can contribute to oxidative stress, a key factor in the pathophysiology of several neurodegenerative diseases.[3] The diagram below illustrates the general metabolic pathway and the impact of MAO inhibition.

MAO_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane MAO MAO-A / MAO-B Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Ammonia Ammonia (NH₃) MAO->Ammonia Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Monoamine->MAO Oxidative Deamination Oxidative_Stress Oxidative Stress (Cellular Damage) H2O2->Oxidative_Stress Inhibitor This compound (Selective MAO-B Inhibitor) Inhibitor->MAO Inhibition

MAO metabolic pathway and site of inhibition.

Experimental Protocols

The determination of the inhibitory potency and selectivity of a compound like this compound is typically performed using an in vitro enzymatic assay. Below is a detailed methodology for a common fluorometric-based assay.

In Vitro Fluorometric MAO Inhibition Assay

1. Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

2. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • MAO substrate (e.g., p-tyramine for both, or specific substrates like kynuramine)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction:

    • In separate wells of a 96-well plate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

    • Add the MAO-A or MAO-B enzyme to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) over time (kinetic read) or at a single endpoint.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using non-linear regression analysis.

The following diagram outlines the workflow for determining the MAO selectivity of an inhibitor.

MAO_Selectivity_Workflow cluster_Preparation Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis A1 Prepare serial dilutions of This compound B1 Incubate enzyme with inhibitor A1->B1 A2 Prepare MAO-A and MAO-B enzyme solutions A2->B1 A3 Prepare substrate and detection reagents B2 Initiate reaction with substrate A3->B2 B1->B2 B3 Measure fluorescence over time B2->B3 C1 Calculate reaction rates B3->C1 C2 Determine IC50 values for MAO-A and MAO-B C1->C2 C3 Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) C2->C3

Workflow for determining MAO inhibitor selectivity.

Conclusion

Based on the available literature for its closely related analogue, N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491), the this compound scaffold shows significant promise as a selective inhibitor of MAO-B. The high selectivity for MAO-B over MAO-A is a desirable characteristic for therapeutic agents targeting Parkinson's disease, as it minimizes the side effects associated with MAO-A inhibition, such as the "cheese effect." Further direct experimental evaluation of the parent compound is necessary to definitively quantify its inhibitory potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.

References

Comparative Toxicity Profile of N-(2-aminoethyl)benzamide and Its Derivatives: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of N-(2-aminoethyl)benzamide and a selection of its structural analogs. Due to a lack of publicly available, direct quantitative toxicity data for this compound, this report leverages data from structurally related compounds to infer a potential toxicity profile. This comparative approach, examining compounds with similar core structures but varied functional groups, offers valuable insights into potential structure-toxicity relationships.

All quantitative data from the cited literature is summarized in tabular format for straightforward comparison. Furthermore, detailed experimental protocols for key toxicological assays are provided to aid researchers in the design and execution of future studies to definitively characterize the toxicity of this compound.

Comparative Toxicity Data

The following table summarizes the available acute toxicity and cytotoxicity data for this compound's parent molecule, benzamide, and other relevant derivatives. It is important to note the absence of specific LD50 or IC50 values for this compound in the reviewed literature.

CompoundStructureTest SpeciesRoute of AdministrationToxicity MetricValue
Benzamide C₆H₅CONH₂MouseOralLD501160 mg/kg[1]
Salicylamide (2-hydroxybenzamide)HOC₆H₄CONH₂RatOralLD50980 mg/kg
N,N-Diethyl-2-hydroxybenzamide HOC₆H₄CON(C₂H₅)₂RatOralLD50580 mg/kg
Niclosamide Derivatives (Structure Varies)Human leukemia (HL-60) cellsIn vitroCytotoxicityReported as cytotoxic

Note: The Safety Data Sheet for this compound hydrochloride indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, though no quantitative data is provided.

Structure-Activity Relationship Discussion

The limited data suggests that substitutions on the benzamide scaffold can significantly influence toxicity. For instance, the N,N-diethyl substitution in N,N-diethyl-2-hydroxybenzamide appears to increase acute toxicity compared to the parent salicylamide. The presence of the (2-aminoethyl) side chain in the target compound, this compound, introduces a primary amine, which is expected to increase its hydrophilicity. This alteration may affect its absorption, distribution, metabolism, and excretion (ADME) profile and could be a site for metabolic reactions, potentially leading to the formation of reactive metabolites.

Experimental Protocols

To facilitate further research and establish a definitive toxicity profile for this compound, detailed protocols for standard toxicological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • 96-well plates

  • Test compound (this compound)

  • Appropriate cell line (e.g., HepG2 for hepatotoxicity, etc.)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure used to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).

Animals:

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).

Procedure:

  • Dosing: A single animal is dosed with the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is typically administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

  • Stepwise Procedure:

    • If the animal survives, the next animal is dosed at a higher fixed dose.

    • If the animal dies, the next animal is dosed at a lower fixed dose.

  • LD50 Estimation: The LD50 is estimated based on the outcomes at the different dose levels. This method allows for the classification of the substance into a toxicity category without needing to determine a precise LD50 value, thus reducing the number of animals required.

Visualizations

To further clarify the experimental process, a workflow for the in vitro cytotoxicity assessment is provided below.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound Dilutions compound_prep->treatment incubation_24h 4. Incubate for 24-72 hours treatment->incubation_24h mtt_addition 5. Add MTT Reagent incubation_24h->mtt_addition formazan_incubation 6. Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization 7. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(2-aminoethyl)benzamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of the primary synthetic routes to N-(2-aminoethyl)benzamide, a valuable building block in medicinal chemistry. We will delve into the synthetic efficiency of two main strategies: a direct acylation approach and a protecting group strategy, presenting available experimental data to support the comparison.

Executive Summary

The synthesis of this compound is predominantly achieved through two competitive routes: the direct reaction of a benzoyl derivative with ethylenediamine (Route 1) and a multi-step approach involving the use of a protecting group for one of the amine functionalities of ethylenediamine (Route 2). While the direct acylation route offers a more streamlined, one-pot synthesis, it is often plagued by the formation of a di-substituted byproduct, which can complicate purification and reduce the yield of the desired product. In contrast, the protecting group strategy, although longer, provides greater control over the reaction, leading to higher selectivity and potentially a purer final product.

Data Presentation

Parameter Route 1: Direct Acylation (Schotten-Baumann type) Route 2: Protected Amine Synthesis
Starting Materials Benzoyl chloride, EthylenediamineN-Boc-ethylenediamine, Benzoyl chloride
Key Steps One-pot acylation1. Protection of ethylenediamine2. Acylation3. Deprotection
Reported Yield Variable; can be high (up to 99% for analogous reactions) but susceptible to di-acylation, which lowers the effective yield of the desired mono-amide.Overall yields are a composite of three steps. Mono-Boc protection of ethylenediamine can yield 57-97%. Acylation and deprotection steps also impact the final yield. A 70% yield has been reported for the deprotection of a similar compound.
Reaction Time Typically shorter due to the one-pot nature.Longer due to the multi-step process.
Temperature Often performed at room temperature or with cooling.Varies for each step; protection and acylation may be at room temperature, while deprotection conditions can vary.
Purity/Purification Can be challenging due to the presence of the di-acylated byproduct, often requiring chromatographic separation.Generally higher purity of the crude product, simplifying purification, which may involve crystallization.
Advantages Fewer steps, potentially lower cost of reagents.High selectivity for the mono-acylated product, easier purification.
Disadvantages Formation of di-substituted byproduct, purification challenges.More synthetic steps, potentially higher cost due to protecting group reagents and additional steps.

Experimental Protocols

Route 1: Direct Acylation via Schotten-Baumann Reaction

This method involves the direct reaction of benzoyl chloride with ethylenediamine in a biphasic system with a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • In a round-bottom flask, dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Separately, prepare a solution of benzoyl chloride (1 equivalent) in the same organic solvent.

  • Slowly add the benzoyl chloride solution to the stirred ethylenediamine solution.

  • Simultaneously, add an aqueous solution of a base, such as sodium hydroxide, dropwise to maintain a basic pH.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired this compound from the di-acylated byproduct and unreacted starting materials.

Route 2: Protected Amine Synthesis

This route involves the protection of one of the amino groups of ethylenediamine, followed by acylation and subsequent deprotection.

Experimental Protocol:

Step 1: Mono-Boc Protection of Ethylenediamine

  • Dissolve ethylenediamine in a suitable solvent (e.g., dichloromethane or methanol).

  • Cool the solution to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (approximately 1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine.

  • Purify the resulting N-Boc-ethylenediamine by column chromatography or distillation. Yields for this step can be high, with some protocols reporting over 90%.

Step 2: N-Benzoylation of N-Boc-ethylenediamine

  • Dissolve N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1 equivalent) to the solution.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with aqueous solutions of a weak acid and a weak base to remove unreacted starting materials and byproducts.

  • Dry the organic layer and concentrate to obtain the N-Boc-N'-(benzoyl)ethylenediamine intermediate. This product is often pure enough to proceed to the next step without further purification.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc-N'-(benzoyl)ethylenediamine in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized to obtain the free amine. Purification can be achieved by recrystallization. A reported yield for the deprotection of a similar compound is 70%.[1]

Mandatory Visualization

Synthesis_Comparison cluster_route1 Route 1: Direct Acylation cluster_route2 Route 2: Protected Amine Synthesis start1 Benzoyl Chloride + Ethylenediamine reaction1 Schotten-Baumann Reaction start1->reaction1 product1 This compound (Crude Mixture) reaction1->product1 byproduct1 Di-acylated Byproduct reaction1->byproduct1 purification1 Column Chromatography product1->purification1 final_product1 Pure this compound purification1->final_product1 start2 Ethylenediamine protection Mono-Boc Protection start2->protection intermediate1 N-Boc-ethylenediamine protection->intermediate1 acylation N-Benzoylation intermediate1->acylation intermediate2 N-Boc-N'-(benzoyl)ethylenediamine acylation->intermediate2 deprotection Deprotection intermediate2->deprotection final_product2 Pure this compound deprotection->final_product2

Caption: Comparative workflow of two primary synthesis routes for this compound.

References

Safety Operating Guide

Safe Disposal of N-(2-aminoethyl)benzamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe disposal of N-(2-aminoethyl)benzamide in a laboratory setting. The following protocols are based on the safety data sheets (SDS) of structurally similar compounds and are intended to provide a foundation for safe laboratory practices. It is imperative to consult your institution's specific safety guidelines and local regulations for chemical waste management.

Core Principles of Chemical Waste Disposal

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The primary principle is to treat the compound and any contaminated materials as hazardous waste.

Step-by-Step Disposal Procedures

  • Waste Collection:

    • Solid Waste: Collect waste this compound in a designated, clearly labeled hazardous waste container.

    • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste[1]. These items should be placed in a separate, compatible hazardous waste container.

  • Container Management:

    • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[1].

    • After triple rinsing, the container can be disposed of according to local regulations, which may allow for recycling or disposal as non-hazardous waste.

  • Accidental Spills:

    • In the event of a spill, prevent further leakage if it is safe to do so[2].

    • Sweep up the solid material and place it into a suitable, closed container for disposal[3][4]. Avoid creating dust[4].

    • Do not let the chemical enter drains or sewer systems[2].

  • Disposal Method:

    • Engage a licensed chemical waste disposal company for the final disposal of this compound waste.

    • Approved disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber[4].

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available in the provided search results, general principles of chemical waste management apply. The following table summarizes key procedural information derived from the safety data sheets of analogous compounds.

ItemDisposal GuidelineCitation
Waste Compound Dispose of in a designated, labeled hazardous waste container.[1]
Contaminated Materials Dispose of as hazardous waste (e.g., gloves, weighing paper).[1]
Empty Containers Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the container according to local regulations.[1]
Spills Sweep up, place in a closed container for disposal. Prevent entry into drains.[2][3][4]
Final Disposal Utilize a licensed disposal company. Methods may include incineration.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Treatment and Disposal Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid this compound Waste_Type->Solid_Waste Solid Compound Contaminated_Materials Contaminated Materials (Gloves, Paper, etc.) Waste_Type->Contaminated_Materials Contaminated Items Empty_Containers Empty Containers Waste_Type->Empty_Containers Used Containers Hazardous_Waste_Container_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Hazardous_Waste_Container_Solid Hazardous_Waste_Container_Contaminated Collect in Labeled Hazardous Waste Container Contaminated_Materials->Hazardous_Waste_Container_Contaminated Rinse_Container Triple Rinse with Solvent Empty_Containers->Rinse_Container Final_Disposal Arrange for Pickup by Licensed Disposal Company Hazardous_Waste_Container_Solid->Final_Disposal Hazardous_Waste_Container_Contaminated->Final_Disposal Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse_Container->Collect_Rinsate Dispose_Container Dispose of Container per Local Regulations Rinse_Container->Dispose_Container Collect_Rinsate->Final_Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-(2-aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

N-(2-aminoethyl)benzamide and its analogs are considered potentially hazardous. Hazards may include skin and eye irritation, and potential harm if swallowed or inhaled.[1] Therefore, strict adherence to PPE protocols is mandatory to ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if there is a splash hazard.[2][3]To protect against eye irritation from dust particles or splashes.[1]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dusts may be necessary.[1][4]To avoid inhalation and potential respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and maintain a safe laboratory environment.

  • Preparation and Engineering Controls:

    • Conduct a thorough risk assessment for the planned experiment.[3]

    • Ensure work is performed in a well-ventilated area, preferably a certified chemical fume hood.[1][4]

    • Verify that a calibrated weighing balance is located in an area with adequate ventilation.[1]

    • Ensure easy access to an eyewash station and safety shower.[4]

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with the chemical.[5]

    • Handle the substance carefully to avoid dust formation.[5]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.[3]

    • Decontaminate or dispose of PPE according to institutional guidelines.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

Emergency First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound: Dispose of the chemical waste in a designated, labeled hazardous waste container.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[1]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.[1][5]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.[3]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Functionality prep_risk->prep_hood handle_weigh Weigh Chemical in Vented Enclosure prep_ppe Don Personal Protective Equipment prep_hood->prep_ppe prep_ppe->handle_weigh handle_transfer Transfer Chemical Carefully handle_weigh->handle_transfer post_clean Clean Work Area and Equipment handle_use Perform Experiment handle_transfer->handle_use handle_use->post_clean post_ppe Doff and Decontaminate/ Dispose of PPE post_clean->post_ppe disp_waste Collect Chemical Waste in Labeled Container post_wash Wash Hands Thoroughly post_ppe->post_wash disp_contam Dispose of Contaminated Materials as Hazardous disp_waste->disp_contam disp_container Rinse Empty Container and Collect Rinsate disp_contam->disp_container

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.